Disperse Red 1 methacrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYWMAUCJNDHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139096-37-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139096-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10407743, DTXSID501039388 | |
| Record name | Disperse Red 1 methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103553-48-6, 139096-37-0 | |
| Record name | Disperse Red 1 methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disperse Red 1 methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Polymerization of Disperse Red 1 Methacrylate Derivatives
Monomer Synthesis Strategies for Disperse Red 1 Methacrylate (B99206)
The synthesis of Disperse Red 1 methacrylate is a two-step process that begins with the formation of the Disperse Red 1 dye, followed by its functionalization with a methacrylate group.
Precursor Synthesis: Diazo Coupling for Disperse Red 1
The foundational chromophore, Disperse Red 1, is synthesized via a diazo coupling reaction. This classic method for forming azo compounds involves the diazotization of a primary aromatic amine, followed by its reaction with a coupling partner.
In the synthesis of Disperse Red 1, the process begins with the diazotization of p-nitroaniline. This is achieved by treating p-nitroaniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.govijirset.com The resulting diazonium salt is a highly reactive electrophile.
This diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)aniline. The hydroxyethyl (B10761427) group on the aniline (B41778) derivative acts as an electron-donating group, activating the aromatic ring for electrophilic substitution. The coupling reaction proceeds to yield the azo dye, 4-(ethyl(2-hydroxyethyl)amino)-4'-nitroazobenzene, commonly known as Disperse Red 1.
Reaction Scheme for Disperse Red 1 Synthesis:
Diazotization of p-nitroaniline: p-nitroaniline + NaNO₂ + 2HCl → p-nitrobenzenediazonium chloride + NaCl + 2H₂O
Azo coupling: p-nitrobenzenediazonium chloride + N-ethyl-N-(2-hydroxyethyl)aniline → Disperse Red 1 + HCl
Methacrylation of Disperse Red 1 via Esterification Reactions
To render the Disperse Red 1 dye polymerizable, a methacrylate group is introduced through an esterification reaction. This is commonly achieved by reacting the hydroxyl group of Disperse Red 1 with methacryloyl chloride in the presence of a base, such as triethylamine (B128534). pitt.edu The reaction is typically carried out in a dry solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) and then allowed to proceed at room temperature. pitt.edu The triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction.
The successful synthesis of this compound can be confirmed using techniques such as thin-layer chromatography, nuclear magnetic resonance (NMR), and UV-visible spectroscopy. NMR spectra will show the appearance of signals corresponding to the vinyl protons of the methacrylate group. pitt.edu
Homopolymerization of this compound
The synthesized this compound monomer can undergo homopolymerization to produce a polymer with photoresponsive azobenzene (B91143) units in the side chains.
Free Radical Polymerization in Solution
Solution polymerization is a common method for the homopolymerization of this compound. fujifilm.com This technique involves dissolving the monomer and a radical initiator in a suitable solvent. The choice of initiator and solvent is crucial for controlling the polymerization process and the properties of the resulting polymer.
A typical procedure involves dissolving this compound in a solvent such as benzene (B151609) or dimethylformamide (DMF). sigmaaldrich.com A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is then added to the solution. fujifilm.comsigmaaldrich.com The reaction mixture is purged with an inert gas, such as nitrogen, to remove oxygen, which can inhibit radical polymerization. The polymerization is then carried out by heating the solution to a temperature that induces the thermal decomposition of the initiator, typically in the range of 60-80 °C. mcmaster.ca
The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy. Once the desired conversion is achieved, the polymer is typically isolated by precipitation in a non-solvent, such as methanol, and then dried. The resulting poly(this compound) is an amorphous polymer.
Copolymerization Approaches for this compound
Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymer, such as the concentration of the photoresponsive chromophore, glass transition temperature, and mechanical properties.
Statistical Copolymerization with Methyl Methacrylate
This compound is frequently copolymerized with methyl methacrylate (MMA) to create photoresponsive materials with controlled properties. acs.orgdtic.mil The statistical copolymerization is typically carried out via free-radical polymerization in solution, following a similar procedure to the homopolymerization described above.
The composition and microstructure of the resulting copolymer, poly(this compound-co-methyl methacrylate), are determined by the feed ratio of the two monomers and their respective reactivity ratios. The reactivity ratios, r₁ (for this compound) and r₂ (for methyl methacrylate), describe the relative preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer.
Studies have determined the reactivity ratios for the copolymerization of a similar acrylate-based Disperse Red 1 monomer (DR1A) and methyl methacrylate (MMA), as well as the methacrylate-based Disperse Red 1 monomer (DR1M) and MMA. These values provide insight into the distribution of the monomer units along the polymer chain. For the poly(DR1M-co-MMA) system, the reactivity ratios were estimated, and the sequence distribution was analyzed using ¹³C-NMR spectroscopy. acs.orgdtic.mil This analysis allows for the determination of the fractions of different monomer-centered triads, such as MMM, MMD, and DMD (where M represents methyl methacrylate and D represents the Disperse Red 1-containing monomer). acs.orgdtic.mil
| Copolymer System | r₁ (DR1M) | r₂ (MMA) | r₁ * r₂ | Copolymer Microstructure |
|---|---|---|---|---|
| poly(DR1M-co-MMA) | 2.32 | 0.47 | 1.09 | Tendency towards blockiness |
The product of the reactivity ratios (r₁ * r₂) being close to 1 suggests a tendency towards a more ideal or random copolymerization; however, the individual values indicate that the growing chain ending in a DR1M radical prefers to add another DR1M monomer, while the chain ending in an MMA radical has a preference to add a DR1M monomer over another MMA monomer. This leads to a copolymer with a non-random distribution of monomer units. acs.org The synthesis yield for such copolymers typically ranges from 18% to 25%, with molecular weights in the order of 10³ g/mol .
Block Copolymer Synthesis Incorporating this compound
Block copolymers containing the this compound chromophore are synthesized to combine the photoresponsive properties of the azo dye with the unique characteristics of other polymer blocks. These materials are of significant interest for applications in optoelectronics and photonics.
Functional photoactive organic-inorganic block copolymers have been successfully synthesized by integrating this compound with poly(methylphenylsilane) (PMPS). tandfonline.comtandfonline.com In this process, PMPS acts as a macrophotoinitiator. Under UV irradiation, the Si-Si bonds in the PMPS backbone undergo scission to form silyl (B83357) macroradicals. tandfonline.com These macroradicals then initiate the radical polymerization of the DR1MA vinyl monomer, leading to the formation of PMPS-block-PDR1MA copolymers. tandfonline.com
The resulting block copolymers are characterized by the presence of two distinct glass transition temperatures (Tg), which confirms the microphase-separated block structure. tandfonline.comtandfonline.com Gel permeation chromatography (GPC) analysis of one such synthesized copolymer revealed a weight average molecular weight (Mw) of 2.47 × 10³ and a number average molecular weight (Mn) of 2.27 × 10³. tandfonline.comtandfonline.com
Optical analysis of these copolymers shows distinct absorbance peaks corresponding to the different blocks. The functional organic-inorganic block copolymers exhibit optical absorbance at 276 nm, attributed to the aromatic rings in both blocks, and at 325 nm, due to the σ-electron delocalization of the Si-Si chain in the PMPS block. tandfonline.com A prominent absorbance peak at 472 nm is also observed, which arises from the n-π* and π-π* charge transfer electronic transitions of the azobenzene chromophore in the DR1MA unit. tandfonline.com These materials are thermally stable up to 260°C. tandfonline.comtandfonline.com
| Property | Value | Reference |
|---|---|---|
| Weight Average Molecular Weight (Mw) | 2.47 × 10³ | tandfonline.comtandfonline.com |
| Number Average Molecular Weight (Mn) | 2.27 × 10³ | tandfonline.comtandfonline.com |
| Thermal Stability | Up to 260°C | tandfonline.comtandfonline.com |
| Absorbance Peak (Aromatic Rings) | 276 nm | tandfonline.com |
| Absorbance Peak (Si-Si Chain) | 325 nm | tandfonline.com |
| Absorbance Peak (Azobenzene Chromophore) | 472 nm | tandfonline.com |
Multifunctional copolymers have been created by incorporating both a chiral monomer, (R)-N-(1-phenylethyl)methacrylamide (R-NPEMAM), and the photoresponsive this compound into a polysilane backbone. researchgate.net The synthesis of these terpolymers also utilizes a UV-initiated technique, where poly(methylphenylsilane) acts as the macrophotoinitiator for the polymerization of the R-NPEMAM and DR1MA monomers. researchgate.net
The successful formation of block copolymers was confirmed by the observation of two distinct glass transition temperatures in Differential Scanning Calorimetry (DSC) analysis. researchgate.net The molecular weights of these complex copolymers were found to be on the order of 10³. researchgate.net
The incorporation of the chiral monomer imparts unique chiroptical properties to the material. The chirality of the synthesized polymer was confirmed by circular dichroism, with a signal observed at 261 nm. researchgate.net Furthermore, induced chirality was observed at 330 nm and 470 nm, corresponding to the Si-Si chain of the PMPS block and the azobenzene chromophore of the DR1MA unit, respectively. researchgate.net This indicates that the chiral environment influences the electronic structure of the other blocks. The electronic absorbance spectra of these multifunctional polymers show characteristic peaks at 272 nm (π-π* transition of aromatic rings), 330 nm (σ-σ* transition of the Si-Si chain), and 475 nm (n-π* and π-π* transition of the azobenzene chromophore). researchgate.net
| Property | Wavelength (nm) | Attribution | Reference |
|---|---|---|---|
| Electronic Absorbance | 272 | π-π* transition of aromatic ring | researchgate.net |
| Electronic Absorbance | 330 | σ-σ* transition of Si-Si chain | researchgate.net |
| Electronic Absorbance | 475 | n-π* with π-π* transition of azobenzene chromophore | researchgate.net |
| Circular Dichroism | 261 | Inherent chirality | researchgate.net |
| Induced Circular Dichroism | 330 | Association with Si-Si chain | researchgate.net |
| Induced Circular Dichroism | 470 | Association with azobenzene chromophore | researchgate.net |
Grafting and Functionalization Techniques for Disperse Red 1 Chromophores onto Polymer Backbones
Beyond block copolymerization, grafting techniques offer a versatile method for attaching Disperse Red 1 chromophores as side chains onto a pre-existing polymer backbone. This approach allows for the modification of various polymers to impart photoresponsive properties. General strategies for synthesizing graft copolymers include "grafting to," "grafting from," and "grafting through" methods. nih.gov
"Grafting to" : This method involves attaching pre-synthesized polymer chains (in this case, poly(DR1MA)) with reactive end-groups onto a polymer backbone that has complementary reactive sites. nih.gov
"Grafting from" : This technique initiates the polymerization of the DR1MA monomer directly from active sites that have been created along the main polymer backbone. nih.gov
"Grafting through" : This approach involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group, like DR1MA) with other monomers to form a graft copolymer. nih.gov
A common method of functionalizing a polymer backbone is through the random copolymerization of a DR1-containing monomer with a standard monomer. For example, copolymers of this compound (DR1M) and methyl methacrylate (MMA) have been synthesized. dtic.mil Analysis of the microstructure of these poly(DR1M-co-MMA) copolymers provides insight into the sequence distribution of the monomer units along the polymer chain. dtic.mil This method effectively incorporates the DR1 chromophore into the polymer structure, creating a functionalized material with photoresponsive capabilities.
Advanced Synthesis Methodologies
Advanced synthesis methodologies are being explored to enhance control over polymer architecture, improve reaction efficiency, and enable the production of novel Disperse Red 1 derivatives.
UV-initiated polymerization is a prominent technique for synthesizing DR1MA-containing polymers due to its speed, energy efficiency, and operation at ambient temperatures. tandfonline.comtandfonline.comnih.gov This method relies on a photoinitiator that dissociates into radicals upon absorbing UV radiation, which then initiate the polymerization of monomers. nih.gov
In the synthesis of block copolymers with polysilanes, the PMPS polymer itself serves as a macrophotoinitiator. tandfonline.com Under UV exposure, the polysilane backbone generates silyl macroradicals that are capable of initiating the radical polymerization of DR1MA, leading to the formation of well-defined block copolymers. tandfonline.com This technique has been successfully used to create both simple block copolymers of PMPS and DR1MA, as well as more complex multifunctional systems incorporating chiral monomers. tandfonline.comresearchgate.net The synthesis is typically carried out in a quartz tube to allow for penetration of the UV light. tandfonline.comresearchgate.net
Flow chemistry represents an advanced methodology for the synthesis of organic molecules, including azo dyes. nih.gov This technique involves performing chemical reactions in a continuous stream within a microreactor or tube, rather than in a conventional batch process. Flow chemistry offers significant advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. nih.gov
The synthesis of azo dyes, which involves diazotization followed by a coupling reaction, has been successfully adapted to continuous flow systems. nih.gov Research has shown that parameters like flow rate, residence time, and temperature can be optimized to achieve high yields and purity. For example, one study on the synthesis of azo dye C.I. Acid Red 1 found optimal conditions to be a residence time of 6.67 seconds at 30°C, resulting in a 97% yield. nih.gov This methodology could be readily applied to the synthesis of Disperse Red 1 or its modified derivatives, offering a safer, more efficient, and scalable alternative to traditional batch synthesis. nih.gov
Advanced Characterization Techniques for Disperse Red 1 Methacrylate Polymers
Spectroscopic Analysis of Disperse Red 1 Methacrylate (B99206) and its Polymers
Spectroscopic techniques are fundamental in verifying the structural integrity and functional characteristics of both the DR1M monomer and the resulting polymers.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the successful polymerization of Disperse Red 1 methacrylate and for the analysis of key functional groups within the polymer structure. The retention of the methacrylate carbonyl (C=O) group and the azo (–N=N–) group after polymerization is a critical indicator of structural integrity. The disappearance or reduction of peaks associated with the vinyl group of the methacrylate monomer provides evidence of polymerization.
Key vibrational bands in the FTIR spectrum are used to identify specific functional groups. For instance, the characteristic stretching vibration of the methacrylate C=O is typically observed around 1720 cm⁻¹. The azo group (–N=N–) stretching can be found in the 1350–1450 cm⁻¹ region. Other notable peaks include those related to the C-O-C stretching of the ester group and various vibrations from the aromatic rings and alkyl chains. In studies involving copolymers, such as with styrene, FTIR can be used to determine the copolymer composition by creating a calibration curve based on mixtures of the monomers at known compositions.
Table 1: Characteristic FTIR Peaks for this compound and its Polymers
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1720 | C=O stretch (methacrylate) | Confirms the presence of the ester carbonyl group in the polymer backbone. |
| 1350–1450 | –N=N– stretch (azo group) | Confirms the integrity of the azobenzene (B91143) chromophore post-polymerization. |
| 1636 | C=C stretch (vinyl) | Disappearance or reduction indicates successful polymerization of the methacrylate monomer. nih.gov |
| 1320 | C-O stretch | Can be used as a reliable peak to monitor the polymerization reaction, often showing less variability than the C=C peak. nih.gov |
| 1160 | C-O-C stretch | Associated with the ester linkage in the polymer. plos.org |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is essential for characterizing the electronic transitions of the azobenzene chromophore in DR1M polymers and for monitoring the polymerization process. The characteristic absorption band of the DR1 chromophore is due to the π → π* electronic transition of the amino-4-nitroazobenzene system. scielo.br
The maximum absorption wavelength (λmax) for poly(this compound) is typically observed around 467 nm. sigmaaldrich.com However, the exact position of this peak can be influenced by the solvent and the aggregation state of the chromophores. For example, in a guest-host system with polystyrene, unaggregated DR1 molecules show a λmax at 480 nm, which can be blue-shifted to 430 nm upon aggregation. mcgill.ca This sensitivity to the local environment makes UV-Vis spectroscopy a valuable tool for studying chromophore-chromophore and chromophore-polymer interactions. The technique can also be used to monitor the conversion of monomer to polymer, as changes in the electronic environment of the chromophore upon polymerization can lead to shifts in the absorption spectrum.
Table 2: UV-Vis Absorption Maxima (λmax) for this compound Systems
| Material | λmax (nm) | Solvent/State |
| Poly(this compound) | 467 | Not specified |
| Poly(this compound) | 463 | Thin Film |
| Poly[(methyl methacrylate)-co-(this compound)] | 490 | Not specified |
| This compound (monomer) | 493 | Not specified |
| Disperse Red 1 acrylate (B77674) (monomer) | 200-800 (range studied) | Methanol |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed microstructural analysis of this compound polymers. Both ¹H and ¹³C NMR provide critical information regarding the polymer's structure, monomer conversion, sequence distribution in copolymers, and stereochemistry (tacticity).
¹H NMR is effectively used to confirm the efficiency of polymerization by monitoring the disappearance of the vinyl proton signals, which typically appear in the δ 5.6–6.2 ppm range in the monomer spectrum. In copolymers with monomers like methyl methacrylate (MMA), ¹³C NMR is a primary tool for investigating the sequence distribution of the comonomers along the polymer chain. This is often analyzed by examining monomer-centered triad (B1167595) fractions (e.g., MMM, MMD, DMD, where M is MMA and D is the DR1-containing monomer). dtic.mil For instance, in copolymers of DR1 acrylate and MMA, the fractions of MMA-centered and DR1-centered triads can be derived from the α-methyl and carbonyl carbon signals. dtic.mildtic.mil
However, characterizing the microstructure of poly(DR1M-co-MMA) has presented challenges. One study noted that for this specific copolymer series, no spectral information on the sequence distribution could be obtained from the available NMR data. dtic.mildtic.mil Polymer tacticity, which describes the stereochemical arrangement of the side chains, can also be analyzed using ¹³C NMR by examining the signals from the main chain quaternary carbon and the carbonyl carbon. dtic.milmeasurlabs.com
Table 3: Key NMR Signals for the Analysis of this compound Polymers
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment | Significance |
| ¹H | 5.6–6.2 | Vinyl protons of DR1M monomer | Disappearance confirms polymerization. |
| ¹³C | 15-22 | α-methyl carbon of MMA in copolymers | Used to determine triad sequence distributions in DR1A-co-MMA. acs.org |
| ¹³C | ~174 | Carbonyl carbon of DR1A in copolymers | Used to determine triad sequence distributions in DR1A-co-MMA. acs.org |
| ¹³C | 176-179 | Carbonyl carbon of PMMA | Used for tacticity and sequence analysis in copolymers. acs.org |
Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing the azobenzene chromophore and the polymer backbone. Due to its different selection rules, Raman spectroscopy can reveal information about non-polar bonds and symmetric vibrations that may be weak or absent in FTIR spectra. This technique is valuable for studying molecular orientation and conformation in DR1M polymer films.
In studies of poly[(methyl methacrylate)-co-(this compound)], specific Raman bands originating from the azo chromophore serve as excellent spectral probes. researchgate.net These bands can be used to quantify material properties and changes, such as local temperature or phase transitions. researchgate.net For example, the symmetric NO₂ stretching band is often the most intensive and suitable for analysis. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of the technique that can be used for trace detection and to study molecular interactions at surfaces.
Table 4: Characteristic Raman Bands for Poly[(methyl methacrylate)-co-(this compound)]
| Wavenumber (cm⁻¹) | Assignment |
| 1147 | Phenyl–NN stretch |
| 1195 | CH in-plane bend |
| 1340 | s-NO₂ stretch |
| 1400 | NN stretch |
| 1440 | NO stretch |
| 1590 | CC stretch |
Source: researchgate.net
Thermal and Thermomechanical Characterization
Understanding the thermal properties of DR1M polymers is crucial for defining their processing conditions and operational limits in various applications.
Differential Scanning Calorimetry (DSC) is the primary technique used to determine the thermal transitions of DR1M polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter as it marks the transition from a rigid, glassy state to a more rubbery state, which significantly impacts the mobility of the polymer chains and the attached azobenzene side chains. This mobility is essential for processes like the photo-induced orientation of chromophores.
Poly(this compound) is known to be an amorphous polymer, meaning it lacks long-range crystalline order and thus exhibits a Tg rather than a sharp melting point. The reported Tg for PDR1M varies in the literature, with values cited around 82 °C (onset) and 105 °C (midpoint). sigmaaldrich.com The presence of the rigid azo side chains generally results in a higher Tg compared to poly(methyl methacrylate) (PMMA). In some cases, a melting temperature (Tm) has also been reported, potentially indicating some degree of local order or specific processing conditions. For copolymers, the Tg can be influenced by the comonomer content and distribution. For instance, the Tg of polyimide-based systems containing an azo-dye guest was found to range between 213-244 °C. researchgate.net
Table 5: Thermal Properties of this compound Polymers Determined by DSC
| Material | Transition | Temperature (°C) | Note |
| Poly(this compound) | Tg | 82 | Onset |
| Poly(this compound) | Tg | 105 | Midpoint |
| Poly(this compound) | Tg | 113 | Not specified |
| Poly[(methyl methacrylate)-co-(this compound)] | Tm | 108 | Onset |
| Polyimide/Azo-dye System | Tg | 213-244 | Range |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of this compound Polymers
Detailed Research Findings: TGA curves for polymethacrylates typically show a complex degradation pattern. The initial, low-temperature weight loss (below 200°C) is often attributable to the loss of moisture or residual solvent. The main degradation of the polymer backbone occurs at higher temperatures. For pure poly(methyl methacrylate) (PMMA), this process can consist of three overlapping stages, starting from approximately 250°C and extending to over 400°C marquette.edu. For PDR1M, the degradation would involve both the scission of the methacrylate backbone and the decomposition of the side-chain azo chromophore.
Below is a representative data table summarizing the typical thermal degradation stages for a this compound polymer as determined by TGA.
Table 1: Representative TGA Data for Thermal Decomposition of Poly(this compound)
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| Stage 1 | 250 - 320 | ~15-25 | Initial chain scission and decomposition of thermally weaker bonds. |
| Stage 2 | 320 - 450 | ~70-85 | Main chain depolymerization and decomposition of the azo chromophore. |
Morphological and Nanomechanical Characterization
The performance of this compound polymers in applications such as optical data storage and photonics is intrinsically linked to the morphology and mechanical properties of the thin films. Advanced microscopy and nanomechanical testing techniques are employed to probe these characteristics at the micro- and nanoscale.
Atomic Force Microscopy (AFM) for Surface Topography and Relief Grating Analysis in this compound Films
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface. In the context of this compound films, AFM is indispensable for analyzing surface roughness and, most importantly, for characterizing photo-induced surface relief gratings (SRGs). SRGs are periodic microstructures formed on the surface of azobenzene-containing polymer films upon exposure to an interference pattern of laser light.
Operating in tapping mode to minimize sample damage, an AFM cantilever with a sharp tip scans the polymer surface. The resulting data is used to generate detailed height maps. These maps allow for the precise measurement of SRG parameters, such as periodicity (the distance between adjacent peaks) and depth (the peak-to-valley height). Studies have demonstrated that for PDR1M films, SRGs with a periodicity of approximately one micron and depths ranging from 35 to 100 nm can be fabricated polyanalytik.com. The spatial distribution of the polymer within the grating structure is often best described by a Gaussian function rather than a simple sinusoidal profile.
Detailed Research Findings: AFM analysis provides direct evidence of the mass transport of the polymer from bright to dark regions of the light interference pattern. The technique has been used to study how the grating's features evolve as a function of the azo-dye concentration, exposure time, and light intensity polyanalytik.com. The resulting surface anisotropy and bearing properties are critical for applications like liquid crystal alignment layers.
The table below summarizes typical parameters of surface relief gratings inscribed on this compound films, as characterized by AFM.
Table 2: Typical AFM-Characterized Parameters for Surface Relief Gratings on PDR1M Films
| Parameter | Typical Value | Description |
|---|---|---|
| Grating Periodicity | ~1 µm | The spatial frequency of the inscribed grating, determined by the laser interference pattern. |
| Grating Depth | 35 - 100 nm | The amplitude of the surface modulation, dependent on material properties and exposure conditions. |
| Surface Profile Shape | Gaussian | The cross-sectional profile of the grating grooves. |
Scanning Electron Microscopy (SEM) for Structural Imaging of this compound Architectures
For this compound polymers, SEM can be used to characterize various structures beyond simple thin films. For example, if the polymer is processed into fibers via electrospinning, SEM would be the ideal tool to visualize fiber diameter, alignment, and porosity of the resulting mat. Similarly, in block copolymer systems containing a PDR1M block, SEM can reveal the microphase-separated domain morphology. The technique operates by detecting secondary or backscattered electrons generated by the interaction of the primary electron beam with the sample. As polymers are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is usually applied prior to imaging to prevent charge accumulation.
Detailed Research Findings: While specific SEM studies focused solely on PDR1M homopolymer architectures are not extensively documented in the provided literature, the technique is widely applied to methacrylate-based systems. For instance, SEM has been used to characterize the spherical morphology of poly(methyl methacrylate) microspheres and to study the microstructure of various block copolymers and polymer blends . These applications demonstrate the utility of SEM for providing qualitative and quantitative information on the size, shape, and arrangement of polymer microstructures, which would be directly applicable to the study of novel PDR1M-based materials.
Nanoindentation Studies on Poly(this compound) Thin Films
Nanoindentation is a premier technique for probing the mechanical properties of thin films at the nanoscale. The method involves pressing a hard indenter tip (commonly a three-sided pyramidal Berkovich tip) into the sample surface while continuously measuring the applied load and penetration depth. The resulting load-displacement curve provides a wealth of information about the material's mechanical response, including its hardness and elastic modulus.
A key finding from nanoindentation studies on poly(this compound) thin films is the phenomenon of photo-softening polyacs.org. When the azobenzene chromophores in the polymer absorb light, they undergo trans-cis-trans isomerization cycles. This constant molecular motion increases the free volume within the polymer matrix, effectively lowering its local stiffness. Nanoindentation experiments performed before and after or even during light irradiation can quantify this change in mechanical properties. This light-induced mechanical change is a critical aspect of the mechanism behind the formation of surface relief gratings, as the softened material can be more easily moved and reshaped by internal light-induced forces polyacs.org.
Detailed Research Findings: The technique allows for the direct measurement of the mechanical properties in the top few hundred nanometers of the film, avoiding interference from the underlying substrate researchgate.net. The photo-softening effect in PDR1M is observed as a decrease in the measured elastic modulus and hardness upon exposure to light of an appropriate wavelength. This behavior is crucial for understanding the photomechanical response of these smart materials.
The following table illustrates the expected effect of light exposure on the nanomechanical properties of a PDR1M thin film.
Table 3: Effect of Light Irradiation on Nanomechanical Properties of PDR1M Thin Films
| Condition | Elastic Modulus (GPa) | Hardness (GPa) |
|---|---|---|
| Before Irradiation (Dark) | Higher Value | Higher Value |
Molecular Weight and Purity Assessment
The bulk properties of a polymer, including its mechanical strength, glass transition temperature, and solution viscosity, are critically dependent on its molecular weight and molecular weight distribution.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination and Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight characteristics of polymers marquette.edu. The method separates polymer chains based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying degrees and elute later marquette.edu.
A concentration detector, typically a differential refractive index (RI) detector, measures the amount of polymer eluting from the column over time. By calibrating the column with a series of well-characterized polymer standards (e.g., polystyrene), a calibration curve of log(Molecular Weight) vs. Elution Time can be generated. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Z-average molecular weight (Mz) of the unknown polymer sample. The ratio of Mw to Mn gives the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length, whereas typical synthetic polymers have a PDI greater than 1.0.
Detailed Research Findings: GPC is essential for quality control in the synthesis of PDR1M and its copolymers. It verifies that the polymerization has proceeded as expected and provides the key parameters that influence the final material's properties. For example, the efficiency of SRG formation can be dependent on the polymer's molecular weight. Copolymers containing Disperse Red 1 have been synthesized with molecular weights on the order of 10³ g/mol .
A typical GPC analysis report for a PDR1M sample would include the data presented in the table below.
High-Performance Liquid Chromatography (HPLC) for Monomer and Polymer Purity
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of both the this compound (DR1M) monomer and the resulting polymers. This method allows for the separation, identification, and quantification of the monomer, residual impurities from synthesis, and the polymer itself, ensuring the material's quality and consistency for optical applications.
A common approach for analyzing DR1M involves reversed-phase (RP) HPLC. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase. For instance, DR1M can be effectively separated using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. sielc.comsielc.comamericanlaboratory.com The use of formic acid makes the method compatible with mass spectrometry (MS) for further identification of components. sielc.comsielc.com
The primary goal of HPLC analysis in this context is to determine the percentage of unreacted monomer in the final polymer product. The presence of residual monomer can significantly impact the polymer's physical and optical properties. The quantification of these residual monomers is critical for quality control. usm.my The process typically involves dissolving a known amount of the polymer sample in a suitable solvent, such as acetone, followed by precipitation of the polymer by adding a non-solvent like methanol. usm.my The supernatant, containing the dissolved monomer, is then filtered and injected into the HPLC system. usm.my
The concentration of the monomer is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of the pure monomer. usm.my HPLC methods can achieve low limits of detection (LOD) and quantification (LOQ), enabling the precise measurement of even trace amounts of residual monomer. americanlaboratory.com For instance, in the analysis of similar methacrylate monomers, LODs in the parts-per-billion (ppb) range have been reported with HPLC-MS. americanlaboratory.com
Beyond monomer quantification, HPLC, particularly when coupled with detectors like a refractive index detector (RID) or an evaporative light scattering detector (ELSD), can provide information about the polymer itself. uva.nlnih.gov While less common for high molecular weight polymers due to challenges in elution and detection, size exclusion chromatography (SEC), a type of HPLC, is the standard method for determining the molecular weight distribution of polymers.
Optical and Electro-Optical Property Characterization
The utility of this compound polymers in photonic and optoelectronic devices is fundamentally dependent on their optical and electro-optical properties. A suite of advanced characterization techniques is employed to quantify these properties, providing essential data for device design and performance prediction.
Refractive Index Measurements of this compound-Based Materials
The refractive index (n) is a fundamental optical property that governs how light propagates through a material. For DR1M-based materials, the refractive index is a critical parameter for the design of waveguides and other optical components. The incorporation of the DR1 chromophore into a polymer matrix, such as poly(methyl methacrylate) (PMMA), typically leads to an increase in the refractive index of the host material. researchgate.net This is attributed to the higher refractive index of the DR1 dye itself. researchgate.net
Several techniques are employed to measure the refractive index of thin polymer films. Prism coupling is a common method where a high-refractive-index prism is brought into contact with the polymer film. researchgate.netepa.gov By measuring the angles at which light couples into the film as guided modes, the refractive index and thickness of the film can be determined. epa.gov Spectroscopic ellipsometry is another powerful non-destructive technique that measures the change in polarization of light upon reflection from the sample surface. researchgate.netlighttrans.com By fitting the experimental data to an optical model, the refractive index and film thickness can be accurately determined over a range of wavelengths. lighttrans.com
The refractive index of DR1M-based materials is dependent on several factors, including the concentration of the DR1M monomer, the wavelength of light, and the poling process used to align the chromophores. The poling process, which induces a non-centrosymmetric alignment of the DR1 molecules, can lead to birefringence, where the refractive index is different for light polarized parallel and perpendicular to the poling direction.
| Material System | Measurement Technique | Wavelength (nm) | Refractive Index (n) |
| DR1-doped di-ureasils | Prism Coupling & Spectroscopic Ellipsometry | 1550 | Increase of ~1.0 x 10⁻² compared to undoped host researchgate.net |
| Methacrylate polymers | Refractometry | Not Specified | Molar refraction values consistent with calculated values nih.gov |
Optical Propagation Loss Analysis in this compound Systems
Optical propagation loss is a critical parameter for waveguide applications, as it quantifies the attenuation of light as it travels through the material. Low propagation loss is essential for the fabrication of efficient optical interconnects and other guided-wave devices. Losses in polymer waveguides can arise from several sources, including material absorption, scattering from imperfections or impurities, and fabrication-related defects. washington.edu
Several techniques are used to measure propagation loss in thin-film waveguides. The prism coupling method, also used for refractive index measurements, can be adapted to determine propagation loss by measuring the intensity of out-coupled light as a function of propagation distance. epa.govresearchgate.net The cutback method is a direct but destructive technique that involves measuring the transmitted power through waveguides of different lengths. researchgate.net Another common approach is the measurement of scattered light from the waveguide surface, where the decrease in scattered light intensity along the propagation path is correlated with the propagation loss. researchgate.net
| Waveguide Material | Measurement Wavelength (nm) | Propagation Loss (dB/cm) |
| SU-8 in PMMA substrate | 1310 | 0.9 researchgate.net |
| Silicon gratings (for visible light guiding) | 550-650 | Down to 6 light-am.com |
Electro-optic Coefficient Determination (e.g., Maker-Fringes Method, Reflection Techniques)
The linear electro-optic (EO) effect, or Pockels effect, is the change in the refractive index of a material in response to an applied electric field. It is the key property for applications such as high-speed optical modulators and switches. In DR1M-based polymers, a significant EO effect is induced by electric-field poling, which aligns the dipolar DR1 chromophores, breaking the material's centrosymmetry. The magnitude of the EO effect is quantified by the electro-optic coefficient, typically denoted as r₃₃ for the component parallel to the poling field.
Several techniques are used to determine the EO coefficients of poled polymer films. The Maker-Fringes method is a well-established technique that involves measuring the second-harmonic generation (SHG) intensity as a function of the incident angle of a fundamental laser beam. dtic.milresearchgate.net While primarily a technique for measuring second-order nonlinear susceptibility, the EO coefficient can be related to these measurements.
More direct methods for measuring the EO coefficient include ellipsometric and interferometric techniques. In one common reflection technique, a laser beam is passed through the poled polymer film sandwiched between electrodes, and the change in polarization of the transmitted light is measured as a voltage is applied. dtic.mil This change in polarization is directly related to the induced birefringence and thus to the EO coefficients. Another approach involves fabricating the polymer into a Fabry-Pérot etalon. kobv.de The application of an electric field shifts the resonant fringes of the etalon, and from this shift, the change in refractive index and the EO coefficients can be precisely determined. kobv.de A simple method based on synchronous angle measurements using prism coupling has also been described, which allows for the determination of EO coefficients in a waveguiding configuration. utwente.nl
For a copolymer of this compound and methyl methacrylate, an r₃₃ value of 3.6 ± 0.3 pm/V has been reported at a wavelength of 810 nm for a sample poled at 0.5 MV/cm. In a guest-host system of 10% DR1 in PMMA, an r₃₃ value of approximately 5.6 pm/V was obtained. dtic.mil
| Material System | Poling Field | Wavelength (nm) | r₃₃ (pm/V) |
| 16.5 mol. % DR1M:MMA copolymer | 0.5 MV/cm | 810 | 3.6 ± 0.3 |
| 10% DR1 in PMMA | Not specified | Not specified | ~5.6 dtic.mil |
| DR1/PMMA film | Not specified | Not specified | ~10 researchgate.net |
Second Harmonic Generation (SHG) Efficiency Measurements
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "upconverted" to a single photon with twice the frequency (and half the wavelength). radiantis.com This phenomenon is only possible in materials that lack inversion symmetry. radiantis.com For DR1M polymers, the electric-field poling process that aligns the chromophores breaks the centrosymmetry, making them SHG-active. The efficiency of SHG is a direct measure of the second-order nonlinear optical susceptibility (χ⁽²⁾) of the material.
The most common technique for characterizing the SHG efficiency of thin films is the Maker-Fringes experiment. researchgate.net In this measurement, a high-intensity pulsed laser beam is directed onto the poled polymer film, which is mounted on a rotation stage. The intensity of the generated second-harmonic light is measured as a function of the incident angle. The resulting interference pattern, or "fringes," arises from the phase mismatch between the fundamental and second-harmonic beams. arxiv.org By analyzing the shape and amplitude of these fringes and comparing them to a reference material with a known nonlinear coefficient (such as α-quartz), the components of the second-order susceptibility tensor, particularly d₃₃, can be determined. The d₃₃ coefficient is directly related to the χ⁽²⁾ tensor.
SHG measurements are not only used to quantify the nonlinearity of the final poled material but can also be employed to monitor the dynamics of the chromophore orientation in real-time during the poling process. The SHG signal is directly proportional to the degree of polar alignment of the chromophores. For guest-host systems of DR1 in PMMA, it has been shown that a second-order nonlinearity can be induced even without an external poling field by annealing above the glass transition temperature, a phenomenon attributed to the interaction of the chromophore with the substrate.
The SHG efficiency is influenced by factors such as chromophore concentration, poling efficiency, and the wavelength of the fundamental light source. Phase-matched SHG has been achieved in poled films of 2-methyl-4-nitroaniline (B30703) (MNA) in PMMA, with an estimated conversion efficiency of 7.4 x 10⁻³ % in a waveguide configuration. nih.gov
| Material System | Fundamental Wavelength (nm) | d₃₃ (pm/V) |
| 13 wt% DR1 in Polycarbonate | 1053 | ~60 |
| 3 wt% DR1 in Sol-gel Film | 1053 | ~20 |
Fundamental Photonic and Electronic Mechanisms in Disperse Red 1 Methacrylate Systems
Photoisomerization Dynamics of Disperse Red 1 Chromophores within Methacrylate (B99206) Matrices
The photochromic behavior of Disperse Red 1 (DR1) embedded in or covalently attached to methacrylate polymer matrices is fundamentally governed by the reversible photoisomerization of the azobenzene-based DR1 chromophore. This process involves a series of intricate photonic and electronic events that lead to significant changes in the material's optical properties.
The photoisomerization of DR1 involves the conversion between two geometric isomers: the thermodynamically stable, elongated trans form (E isomer) and the less stable, bent cis form (Z isomer). nih.govmdpi.com Upon irradiation with light of an appropriate wavelength, typically in the blue-green region of the spectrum, the DR1 molecule absorbs a photon, leading to an electronic transition from the ground state to an excited state. mdpi.com
The primary photoisomerization pathway is believed to be a rotation around the central nitrogen-nitrogen double bond (N=N). nih.gov Quantum chemical calculations suggest that this rotational pathway is more favorable than an inversion mechanism, as rotation leads to a region where conical intersections between the ground and excited state energy surfaces can occur, facilitating a non-radiative decay back to the ground state in either the trans or cis configuration. nih.gov The S1(nπ) state, formed from the initially excited ππ state in under 0.2 picoseconds, decays rapidly back to the ground state. nih.gov
The reverse process, cis-to-trans isomerization, can be induced by irradiation with a different wavelength of light or, more commonly in DR1 systems, occurs thermally in the dark. mdpi.comaip.org The thermal back-reaction from the metastable cis isomer to the stable trans isomer is a crucial aspect of the isomerization dynamics. aip.org The rate of this thermal relaxation is influenced by the surrounding polymer matrix. nih.gov
| Isomerization Process | Trigger | Key Mechanism | Timescale (Excited State Decay) |
| Trans-to-Cis | Photon Absorption (Visible Light) | Rotation around N=N bond | Sub-picosecond to picoseconds |
| Cis-to-Trans | Thermal Energy / Photon Absorption | Rotation or Inversion | Varies (milliseconds to seconds) |
A significant consequence of the repeated trans-cis-trans isomerization cycles under polarized light is the induction of optical anisotropy, manifesting as dichroism and birefringence. aip.orgnih.gov This phenomenon arises because the probability of a DR1 molecule absorbing a photon is dependent on the orientation of its transition dipole moment relative to the polarization vector of the incident light.
Molecules with their transition dipole moments aligned parallel to the light polarization are preferentially excited and undergo isomerization. aip.org The change in molecular shape from the linear trans form to the bent cis form allows for rotational movement. Over many isomerization cycles, this leads to a statistical depletion of chromophores oriented parallel to the light polarization and an accumulation of chromophores oriented perpendicular to it. This net reorientation of the DR1 molecules results in a macroscopic optical anisotropy. aip.orgnih.gov
Dichroism : The differential absorption of light with different polarizations. In this case, the material absorbs less light polarized parallel to the initial pump beam's polarization.
Birefringence : The difference in refractive index for light of different polarizations.
The formation of this anisotropy is a dynamic process, with an initial rapid phase often attributed to "hole-burning" (the selective isomerization of aligned molecules) followed by a slower growth phase corresponding to the more gradual, light-induced reorientation of the azo molecules. aip.org
The local environment provided by the methacrylate polymer matrix plays a critical role in dictating the kinetics of both isomerization and molecular reorientation. aip.orgnih.gov The concept of "free volume"—the microscopic space available for molecular motion within the polymer—is central to understanding these effects.
Research has shown that the polymer matrix can be considered to have two types of environments: "roomy" and "confined". aip.orgnih.gov
In roomy environments , where there is sufficient local free volume, DR1 molecules can undergo trans ↔ cis isomerization with relative ease, but this does not necessarily lead to a stable reorientation. aip.orgnih.gov
In confined environments , steric hindrance can impede the full isomerization process. However, the repeated attempts at isomerization can induce changes in the local polymer environment, ultimately causing the DR1 molecule to reorient into a position where it is less likely to absorb the incident polarized light. aip.orgnih.gov
Therefore, counterintuitively, light-induced reorientation is more pronounced in these confined spaces where isomerization is partially hindered. aip.orgnih.gov The polymer environment affects the thermal cis-to-trans and the light-induced trans-to-cis isomerizations differently, indicating that the spatial requirements for these two processes are not the same. aip.orgnih.gov For instance, doping poly(methyl methacrylate) (PMMA) with DR1 can lead to an antiplasticization effect, where the dye molecules reduce the mobility of the polymer chains and decrease the free volume, thereby increasing the material's stiffness. mdpi.com
The photoisomerization of DR1 molecules can induce significant mechanical changes in the surrounding glassy polymer matrix, a phenomenon that goes beyond simple reorientation. Molecular dynamics simulations have revealed that the isomerization process can lead to an "isomerization-induced cage-breaking" process. nih.gov
In a glassy polymer below its glass transition temperature (Tg), each DR1 molecule is effectively trapped in a "cage" formed by the surrounding polymer segments. The forceful shape change during trans-to-cis isomerization can physically disrupt this cage, leading to cooperative motion of the neighboring polymer chains. nih.gov This localized fluidization or photofluidity increases the diffusion in the immediate vicinity of the chromophore. nih.govresearchgate.net This cage-breaking and the resulting enhanced diffusion are believed to be the microscopic origins of the massive mass transport observed in the formation of surface relief gratings in azobenzene-containing polymers. nih.gov The repeated isomerization cycles effectively create a transient, localized increase in mobility, allowing for large-scale material movement even well below the polymer's Tg. nih.govresearchgate.net
Nonlinear Optical Responses in Disperse Red 1 Methacrylate Materials
Materials lacking a center of symmetry can exhibit significant second-order nonlinear optical (NLO) responses. While DR1 methacrylate systems are initially isotropic (and thus centrosymmetric on a macroscopic scale), a noncentrosymmetric alignment of the DR1 chromophores can be achieved through processes like electric-field poling. optica.org This poling, typically done by heating the polymer above its glass transition temperature, applying a strong DC electric field, and then cooling back down with the field applied, aligns the dipolar DR1 molecules. optica.org This induced polar order enables the material to exhibit second-order NLO effects.
The origin of the nonlinear optical response in DR1 methacrylate materials lies in the molecular structure of the DR1 chromophore itself. optica.orgresearchgate.net
Second-Order (χ(2)) Nonlinearities : The large second-order molecular hyperpolarizability (β) of DR1 is a direct result of its "push-pull" electronic structure. optica.org It possesses a strong electron-donating group (the amino group) and a strong electron-accepting group (the nitro group) connected by a conjugated π-electron system (the azobenzene (B91143) bridge). optica.org This asymmetry in the electronic structure leads to a significant change in the molecule's dipole moment upon electronic excitation, which is the microscopic origin of the second-order nonlinearity. researchgate.net When these molecules are macroscopically aligned in a noncentrosymmetric fashion within the methacrylate matrix via poling, the individual molecular hyperpolarizabilities sum up to produce a large macroscopic second-order susceptibility (χ(2)). optica.org This χ(2) is responsible for effects like second-harmonic generation (SHG) and the linear electro-optic (Pockels) effect. optica.org
Third-Order (χ(3)) Nonlinearities : While second-order effects require a noncentrosymmetric structure, third-order nonlinearities, described by the third-order susceptibility (χ(3)), are present in all materials, including the initially isotropic DR1-methacrylate systems. The conjugated π-electron system of the DR1 molecule is the primary source of its third-order nonlinear response. researchgate.netresearchgate.net This response is related to the delocalization of electrons along the conjugated backbone. researchgate.net Third-order effects include phenomena such as third-harmonic generation and the nonlinear refractive index.
Electric Field Poling Mechanisms and Chromophore Alignment for Electro-Optic Activity
The electro-optic (EO) activity in polymers containing this compound (DR1M) is contingent upon the non-centrosymmetric alignment of the DR1 chromophores within the polymer matrix. In its natural amorphous state, the random orientation of these chromophores results in a centrosymmetric structure, precluding any second-order nonlinear optical effects. To induce the necessary alignment for EO activity, a process known as electric field poling is employed.
This process typically involves heating the polymer film to its glass transition temperature (Tg), where the polymer chains have sufficient mobility. A strong DC electric field is then applied across the film, which exerts a torque on the permanent dipole moments of the DR1 chromophores, causing them to align with the field. The polymer is subsequently cooled back to room temperature while the electric field is maintained, effectively "freezing" the chromophores in their aligned state and breaking the centrosymmetry of the material. The magnitude of the resulting electro-optic coefficient is critically dependent on parameters such as the poling temperature and the strength of the applied electric field.
Photoassisted Poling: An alternative technique, known as photoassisted poling, utilizes light to facilitate the alignment of chromophores. In this method, the polymer film is simultaneously subjected to a DC electric field and irradiation with a polarized laser beam. The repeated trans-cis-trans photoisomerization cycles of the azobenzene-based DR1 chromophores provide the necessary molecular mobility for them to align with the applied electric field, even at temperatures below the polymer's glass transition temperature. This is because the cis isomer is more compact and can tumble more easily than the elongated trans form, enhancing rotational mobility under illumination.
Molecular dynamics simulations of Disperse Red chromophores in a poly(methyl methacrylate) matrix provide insights into the poling process. These simulations cover the effects of the electric field on chromophore order in the liquid state, the cooling procedure in the presence of the poling field, and the subsequent relaxation after the field is removed. Such simulations help in understanding the microscopic origins of the macroscopic electro-optic coefficients in terms of molecular structure, loading, and poling effects.
| Poling Technique | Key Process | Advantage |
| Thermally Assisted Poling | Heating above Tg, applying a DC electric field, and cooling. | Well-established method. |
| Photoassisted Poling | Simultaneous application of a DC electric field and polarized light. | Can be performed below Tg, offering more processing flexibility. |
Photorefractive Effect in this compound-Containing Polymers
Following a comprehensive review of available scientific literature, no specific research detailing the photorefractive effect in polymers containing this compound could be identified. The photorefractive effect is a complex phenomenon that requires a material to possess both electro-optic activity and photoconductivity, allowing for the creation of a space-charge field that modulates the refractive index. While this compound systems are known for their electro-optic properties, information regarding their photoconductive behavior and the subsequent photorefractive effect is not present in the reviewed sources.
Photomechanical Effects and Light-Induced Material Deformation
Polymers incorporating this compound are renowned for their ability to undergo mechanical deformation upon exposure to light. This photomechanical responsivity is a direct consequence of photochemical and photophysical processes occurring at the molecular level, which translate into macroscopic changes in the material's shape and mechanical properties.
Mechanisms of Surface Relief Grating Formation in Azobenzene Polymers
A significant photomechanical phenomenon observed in azobenzene-containing polymers, including those with this compound, is the formation of surface relief gratings (SRGs). These are periodic topographical structures that can be inscribed on the surface of a polymer film using an interference pattern of light.
The primary mechanism driving SRG formation is the repeated trans-cis-trans photoisomerization of the azobenzene chromophores. The more stable, elongated trans isomer is converted to the bent cis isomer upon absorption of light of an appropriate wavelength. This isomerization can be reversed by light of a different wavelength or by thermal relaxation. When a polymer film is exposed to a light intensity or polarization gradient, such as an interference pattern, this continuous isomerization induces a large-scale, directed mass transport of the polymer chains. The polymer material tends to move from regions of high light intensity to regions of low intensity, resulting in the formation of a surface relief pattern that mirrors the optical interference pattern.
The efficiency of SRG formation is influenced by several factors, including the chemical structure of the polymer, the nature of the linkage between the chromophore and the polymer backbone, and the experimental conditions such as the polarization of the writing beams. In polymers where the Disperse Red 1 moiety is covalently attached to the methacrylate backbone, the mass transport can be particularly efficient.
| Key Factor in SRG Formation | Description |
| Photoisomerization | Reversible trans-cis isomerization of the azobenzene units. |
| Light Gradient | An interference pattern of light with varying intensity or polarization. |
| Mass Transport | Directed movement of polymer chains from bright to dark regions. |
| Polymer Structure | Covalent attachment of the chromophore enhances the efficiency of mass transport. |
Photo-softening and Modulated Mechanical Properties
The mechanical properties of polymers containing this compound can be dynamically modulated by light. This phenomenon, often referred to as photo-softening or photo-fluidization, is characterized by a decrease in the material's elastic modulus and an increase in its viscoplastic flow under irradiation.
Nanoindentation studies on thin films of poly(this compound) have provided direct evidence of this effect. These studies reveal that light exposure can lead to a softening of the polymer, which is attributed to the increased free volume created by the photoisomerization of the azobenzene side chains. The continuous change in shape of the chromophores disrupts the local packing of the polymer chains, leading to enhanced mobility and a more fluid-like behavior.
In some systems, a photo-hardening effect has also been observed, where the elastic modulus and nanohardness increase upon illumination. Whether a material exhibits photo-softening or photo-hardening depends on the specific polymer system, chromophore concentration, and experimental conditions. These light-induced changes in mechanical properties are distinct from simple thermal effects and highlight the potential for precise, optically controlled manipulation of the material's mechanical response.
Photothermal Contributions to Mechanical Responses in this compound-Doped Polymers
In addition to the direct photochemical effects of isomerization, photothermal processes also play a significant role in the mechanical response of this compound-doped polymers. The photothermal effect arises from the non-radiative decay of the excited chromophores, where absorbed light energy is converted into heat. This localized heating leads to a temperature increase within the polymer, causing it to expand or contract based on its coefficient of thermal expansion.
Comprehensive studies on poly(methyl methacrylate) (PMMA) fibers doped with Disperse Red 1 have shown that photothermal heating is often the dominant mechanism behind the observed photomechanical response. researchgate.net By modeling the photothermal heating contribution, it has been demonstrated that this mechanism can account for the observed stress changes in the material under illumination.
Applications of Disperse Red 1 Methacrylate Based Materials in Advanced Technologies
Advanced Optical and Photonic Devices
The versatility of DR1M-based polymers has led to their exploration in various advanced optical and photonic devices, where the ability to control light with light or an electric field is paramount.
Materials based on Disperse Red 1 methacrylate (B99206) are promising for creating nonlinear optical (NLO) devices that are essential for telecommunications and optical data storage. The DR1 chromophore possesses a significant second-order nonlinear optical susceptibility, which is a key requirement for applications like frequency conversion and optical switching. When these chromophore-containing polymers are poled, they exhibit a strong electro-optic effect, enabling the development of high-speed modulators and switches for optical communication systems.
In the realm of optical data storage, the photo-induced anisotropy in DR1M-based materials is a critical property. The orientation of the DR1 chromophores can be controlled by polarized light, allowing for the writing and erasing of information. This forms the basis for rewritable optical data storage systems. Researchers have demonstrated the potential for high-density data storage by using techniques like two-photon absorption to induce localized changes in the polymer film, thereby storing bits of information. optica.org The temporal stability of this photoinduced anisotropy is a crucial factor for the long-term viability of such data storage applications.
| Feature | Application Area | Underlying Principle | Key DR1M Property |
| High-Speed Modulation | Telecommunications | Electro-optic effect | Second-order nonlinearity |
| Rewritable Storage | Optical Data Storage | Photo-induced anisotropy | Reversible photoisomerization |
| High-Density Recording | Optical Data Storage | Two-photon absorption | Localized chromophore orientation |
Electro-optic (E-O) modulators are fundamental components in optical communication systems, converting electrical signals into optical signals. Polymers containing Disperse Red 1 methacrylate have been successfully used to fabricate high-performance E-O modulators. spiedigitallibrary.org By applying an electric field across a waveguide made from a DR1M-based polymer, the refractive index of the material changes, which in turn modulates the phase or intensity of the light passing through it. spiedigitallibrary.org
Researchers have developed various modulator designs, including Mach-Zehnder interferometers, to exploit the E-O effect in these materials. For instance, a push-pull Mach-Zehnder modulator fabricated with a commercial DR1-poly(methyl methacrylate) (PMMA) copolymer demonstrated a half-wave voltage of 2.6 V at a wavelength of 1550 nm, showcasing the material's efficiency. spiedigitallibrary.org The performance of these devices is highly dependent on the poling efficiency, which aligns the DR1 chromophores and maximizes the electro-optic coefficient. researchgate.net The low dispersion and potentially high E-O coefficient of polymer-based modulators offer advantages over traditional inorganic crystal modulators like lithium niobate. researchgate.netphotonics.com
This compound-based materials are well-suited for the fabrication of optical waveguides and polymer optical fibers (POFs). mdpi.com The ability to precisely control the refractive index of these materials through various fabrication techniques is a key advantage. One method involves the diffusion of Disperse Red 1 dye into a polymer matrix like PMMA to create a guiding layer with a higher refractive index. epa.gov The properties of these waveguides, such as the number of guided modes, can be tailored by controlling fabrication parameters like diffusion time, temperature, and dye concentration. epa.gov
DR1M can be incorporated into the core of polymer optical fibers to impart photosensitivity. This allows for the fabrication of in-fiber devices such as gratings and switches. The photo-induced refractive index changes in these doped fibers can be achieved with relatively low pump power, making them attractive for all-optical switching applications. researchgate.net The ease of processing and flexibility of polymers make them a cost-effective alternative to silica-based fibers for certain applications. mdpi.com
The photoresponsive nature of this compound makes it an excellent material for holographic applications, including data storage and information processing. optica.org Holographic gratings, which are periodic structures of varying refractive index or absorption, can be inscribed onto thin films of DR1M-based polymers using the interference pattern of two laser beams. researchgate.netwikipedia.org This process relies on the photo-isomerization of the DR1 chromophores, which leads to a reorientation of the molecules and a corresponding change in the material's optical properties. researchgate.net
These inscribed gratings can diffract light and are the fundamental building blocks for holographic data storage, where information is stored in the three-dimensional volume of the material. The ability to create deep surface relief gratings in these polymers enhances their diffraction efficiency. researchgate.net Furthermore, the erasable nature of the holographic recording in some DR1M-based systems allows for the development of updatable photo-transformation devices. researchgate.net The versatility of holographic gratings extends to their use as holographic optical elements for various light manipulation tasks. wikipedia.org
| Holographic Application | Key Process | Resulting Structure |
| Data Storage | Two-beam interference | Volume or surface relief gratings |
| Information Processing | Photo-induced anisotropy | Tunable diffraction gratings |
| Optical Elements | Holographic recording | Lenses, filters, etc. |
The photorefractive effect is a phenomenon where the refractive index of a material is changed by a spatially varying light intensity. This effect arises from a combination of photoconductivity and the electro-optic effect. This compound, when incorporated into a polymer composite containing a photoconducting agent and a plasticizer, can exhibit photorefractive properties. mdpi.com
These photorefractive polymers are highly dynamic, allowing for the real-time recording and erasure of holograms. This capability is crucial for applications such as dynamic holographic imaging and optical information processing. Researchers have developed photorefractive polymers with high diffraction efficiency in the visible and near-infrared regions. nih.govresearchgate.net The high orientational birefringence of the chromophores in these materials contributes to a large dynamic range, enabling applications like imaging through scattering media using holographic time-gating techniques. nih.govresearchgate.net
The integration of this compound-based materials with established platforms like silicon photonics opens up possibilities for creating compact and highly functional photonic integrated circuits. In these hybrid devices, the silicon provides the waveguide infrastructure, while the organic polymer provides the active electro-optic functionality.
This approach leverages the best of both worlds: the mature fabrication processes and high integration density of silicon, and the superior electro-optic properties and low-cost processing of the polymer. By coating silicon waveguides with a DR1M-based polymer, it is possible to create efficient modulators and switches that are compatible with existing CMOS technology. This hybrid integration strategy is a promising route towards the development of next-generation, high-speed, and low-power photonic circuits for a variety of applications.
Sensing Technologies
The photoresponsive nature of this compound, primarily the trans-cis isomerization of the azobenzene (B91143) group, makes it a candidate for materials used in advanced sensing and actuation technologies. Light provides a means of remote, non-contact control over the material's physical and optical properties.
Development of Optical Sensors Utilizing this compound as Fluorescent Labels
While the photochromic properties of this compound are well-established, its specific application as a fluorescent label in the development of optical sensors is not extensively documented in current research. The principle relies on changes in the fluorescence signal corresponding to the isomerization state of the azobenzene moiety, which could be influenced by the local environment. Theoretically, the integration of Poly(this compound) into sensor designs could allow for optical detection of various analytes or physical changes. However, dedicated studies focusing on this application are not prominent in the available scientific literature. Research has more commonly focused on the use of poly(methyl methacrylate) (PMMA), the backbone of this polymer, in fabricating polymer optical fibers for sensor applications mdpi.com.
Light-Driven Actuators Based on this compound
A significant area of application for this compound is in the fabrication of light-driven actuators, which convert light energy into mechanical motion. sciltp.com These materials offer the advantage of remote power transmission and precise, localized control. mdpi.com
Research has demonstrated that materials incorporating Disperse Red 1 can be actuated through two primary mechanisms:
Photo-thermal Actuation: In this mechanism, the Disperse Red 1 dye absorbs light energy, which is then converted into heat. mdpi.com This localized heating causes a temperature increase in the polymer matrix, leading to thermal expansion or a phase transition that results in macroscopic deformation. mdpi.com One study developed a linear actuator from a liquid crystal elastomer (LCE) film containing Disperse Red 1. mdpi.com When illuminated with a green laser, the dye efficiently absorbed the light, increasing the local temperature and causing the LCE to contract. mdpi.com
Photoisomerization-induced Actuation: This process directly utilizes the molecular shape change that occurs during the trans-cis isomerization of the azobenzene group in Disperse Red 1. wsu.eduresearchgate.net This change in molecular geometry can generate internal stress within the polymer network, leading to expansion or contraction. wsu.edu For instance, a photomechanical actuator was created using a poly(methyl methacrylate) (PMMA) optical fiber doped with Disperse Red 1. wsu.edu The study found that the isomerization process could induce both elongation and contraction, though this effect could be overwhelmed by photo-thermal expansion under high-intensity light. wsu.edu Another approach involved a film made of polyvinyl alcohol and Disperse Red 1, which actuated in response to visible green light due to the trans→cis isomerization of the dye. researchgate.net
In some systems, both effects are present, and the dominant mechanism can depend on factors like light intensity. wsu.edu A study on DR1-doped PMMA fibers concluded that photothermal heating was the dominant mechanism behind the observed photomechanical response. mdpi.com
| Actuator System | Base Material | Light Source | Primary Mechanism | Observed Mechanical Response | Reference |
|---|---|---|---|---|---|
| Linear Actuator Film | Liquid Crystal Elastomer (LCE) | 532 nm Green Laser | Photo-thermal Effect | Contraction | mdpi.com |
| Optical Fiber Actuator | Poly(methyl methacrylate) (PMMA) | 355 nm UV Laser | Photoisomerization & Photo-thermal Effect | Elongation (dominated by thermal effects) | wsu.edu |
| Actuator Film | Polyvinyl Alcohol (PVA) | Green Light | trans→cis Isomerization | Actuation/Bending | researchgate.net |
Biomedical and Life Science Applications
The unique ability of Poly(this compound) to respond to a light stimulus has opened up potential applications in the biomedical field, particularly for therapies and delivery systems that require precise, on-demand activation.
Photodynamic Therapy (PDT) Approaches with Photoresponsive Poly(this compound)
Photodynamic therapy (PDT) is a medical treatment that uses a photosensitizer, a specific type of light, and oxygen to create reactive oxygen species (ROS) that can kill cancer cells and other diseased cells. nih.govmdpi.com The photosensitizer is a non-toxic dye that, upon activation by light, transitions to an excited triplet state. nih.gov This excited state then reacts with molecular oxygen to produce cytotoxic species like singlet oxygen. nih.govbohrium.com The effectiveness of PDT relies on the selective accumulation of the photosensitizer in the target tissue and the localized application of light. nih.gov
While a wide variety of photosensitizers have been developed, with porphyrin-based compounds being the most common, there is no evidence in the reviewed scientific literature to suggest that Poly(this compound) is used as a photosensitizer in PDT applications. nih.gov
Responsive Drug Delivery Systems for Controlled Release (e.g., Antibiotic Release)
A promising biomedical application of Poly(this compound) (pDR1m) is in the development of responsive drug delivery systems. The light-induced conformational changes of the polymer can be harnessed to capture and subsequently release therapeutic molecules in a controlled manner. nih.gov
A key study demonstrated this capability using an agar (B569324) diffusion assay to monitor the capture and release of antibiotics. nih.govbohrium.com The research showed that the azo electro-optic polymer, Poly(this compound), was able to capture the antibiotics tetracycline (B611298) and ampicillin. nih.gov The subsequent release of these active antibiotics from the polymer matrix was triggered by exposure to a green laser light. nih.gov This release is attributed to the isomerization of the azobenzene groups in the polymer, which induces conformational changes in the polymer network, allowing the trapped drug molecules to diffuse out. nih.gov Notably, the study found that exposure to white light from a torch or to heat did not trigger the release, highlighting the specificity and control afforded by the laser stimulus. nih.gov
| Component | Description | Reference |
|---|---|---|
| Photoresponsive Polymer | Poly(this compound) (pDR1m) | nih.gov |
| Model Drugs | Tetracycline, Ampicillin | nih.gov |
| Capture Mechanism | Non-covalent encapsulation within the polymer matrix. | nih.gov |
| Release Trigger | Green laser light | nih.gov |
| Release Mechanism | Light-induced trans-cis isomerization causes polymer chain rearrangement, increasing free volume and allowing drug release. | nih.gov |
Cellular Interaction Studies and Modulation of Biomolecular Activities
Direct studies on the cellular interactions of Poly(this compound) are limited. However, research into its backbone component, poly(methyl methacrylate) (PMMA), provides insights into how methacrylate-based polymers may interact with biological systems.
Studies using PMMA nanoparticles on cell lines have investigated cytotoxicity and cellular internalization. nih.gov In one such study, the viability of BHK-21 cells decreased when exposed to increasing concentrations of PMMA nanoparticles over time. nih.gov Confocal microscopy confirmed that these nanoparticles were internalized and located within the cytoplasm of the cells. nih.gov Furthermore, the presence of the nanoparticles led to a time- and concentration-dependent decrease in cellular ATP content, indicating an impact on mitochondrial function and the energy production of the cells. nih.gov
The interaction of biomolecules, such as proteins, with methacrylate-based materials is also a critical factor. Research on hydrogels based on poly(2-hydroxyethylmethacrylate) (PHEMA) has shown that these materials can bind considerable amounts of protein. uts.edu.au Such protein fouling on the surface of a polymer can influence subsequent cellular responses, including adhesion and spreading.
These findings suggest that while the methacrylate polymer backbone is generally considered biocompatible, its particulate form can be internalized by cells and affect cellular health. The specific interactions of Poly(this compound) would likely be influenced by both the methacrylate backbone and the properties of the Disperse Red 1 side-chains.
Regenerative Medicine Research Utilizing this compound
Materials based on this compound and similar azobenzene-containing polymers are emerging as powerful tools in regenerative medicine and tissue engineering. Their utility stems from their photoresponsive nature, which allows for the dynamic, non-invasive, and spatiotemporally precise control of the cellular microenvironment. Research in this area leverages the light-induced changes in these materials to influence cell behavior, guide tissue formation, and create sophisticated platforms for studying disease.
One of the key strategies involves using these materials to create dynamic cell culture scaffolds. The ability of azobenzene moieties, like those in this compound, to isomerize under light can induce conformational changes in the polymer backbone. This leads to macroscopic variations in the material's physical and chemical properties, including its surface topography and mechanical stiffness. nih.gov For instance, researchers have fabricated photoresponsive hydrogels from azobenzene acrylate (B77674) monomers that undergo reversible swelling and deswelling upon irradiation with UV or visible light. nih.gov This capability allows for the creation of "smart" surfaces where cell adhesion and detachment can be controlled by light, offering a method for harvesting cells or cell sheets without enzymatic degradation.
Furthermore, the photomechanical properties of these polymers are being harnessed to mimic the dynamic mechanical environment of native tissues. The extracellular matrix (ECM) in living organisms exhibits changes in stiffness during development and disease progression. nih.gov Hydrogels containing azobenzene acrylate can be engineered to both stiffen and soften in response to specific light signals. nih.gov This allows for the in vitro modeling of diseases like cancer, where matrix stiffening is a key factor, or tissue injury and repair, which involves matrix softening. By culturing cells on these dynamic substrates, scientists can investigate how mechanical cues influence cell fate, proliferation, and differentiation.
Another significant application is in the direct photomechanical stimulation of cells. The interaction of light with an azopolymer film can induce a mass migration phenomenon, allowing for the creation of various topographic patterns on the film's surface. nih.gov This enables the engineering of surfaces with micro- and nano-scale grooves, ridges, and other features that can guide cell alignment and migration, a critical aspect of regenerating organized tissues like nerve and muscle. A study on azobenzene-grafted acrylate coatings demonstrated the ability to modulate the adhesion, viability, and behavior of lens epithelial cells through UV light treatment, highlighting a potential pathway to prevent medical conditions like posterior capsule opacification after cataract surgery. nih.gov
Table 1: Applications of Azobenzene Polymers in Regenerative Medicine
| Application Area | Mechanism of Action | Research Finding/Potential Impact | Supporting Evidence |
|---|---|---|---|
| Dynamic Cell Scaffolds | Light-induced changes in surface topography and chemistry. | Enables non-invasive control of cell adhesion and detachment for cell sheet engineering. | nih.gov |
| Disease Modeling | Photo-induced, reversible changes in hydrogel stiffness (softening/stiffening). | Allows for in vitro modeling of dynamic mechanical changes in the ECM during disease progression (e.g., cancer, fibrosis). | nih.gov |
| Cell Guidance | Creation of surface relief gratings and micro-patterns via light-induced mass migration. | Provides topographical cues to guide cell alignment, migration, and tissue organization. | nih.gov |
| Modulation of Cell Behavior | UV light treatment of azobenzene-modified surfaces to alter cell viability and adhesion. | Demonstrated potential to reduce viability of problematic cells, such as in preventing post-surgical complications. | nih.gov |
Potential Anti-cancer Properties of this compound
While this compound itself is not an anti-cancer drug, its incorporation into polymer systems offers significant potential for advanced cancer therapies, primarily through the development of "smart" drug delivery vehicles. The azobenzene moiety within the molecule is sensitive to specific environmental triggers found within tumors, allowing for targeted drug release. researchgate.net
The primary mechanism being explored is the development of activatable polymer-drug conjugates. researchgate.net Many solid tumors have regions of low oxygen, a condition known as hypoxia. researchgate.net Certain enzymes, such as azoreductases, are overexpressed in these hypoxic environments. researchgate.net Researchers have designed polymers containing azobenzene side chains that can be cleaved by these enzymes. researchgate.netnih.gov In one innovative approach, a neutral and cell-impermeable polymer-drug conjugate was synthesized. researchgate.net Upon enzymatic cleavage of the azobenzene group in a hypoxic environment, a cascade reaction is initiated that transforms the neutral polymer into a polycation. This change in charge facilitates the uptake of the polymer by cancer cells through electrostatic interactions with the negatively charged cell membrane. researchgate.netnih.gov Once inside the cell, the attached anti-cancer drug (e.g., doxorubicin) can be released, targeting the cancer cells directly while minimizing exposure to healthy tissue. researchgate.net
Another study highlighted a different approach, where novel azobenzene derivatives demonstrated selective anti-cancer activity against pancreatic cancer cells specifically under nutrient-deprived conditions, which are characteristic of the tumor microenvironment. researchgate.net These compounds were found to induce G0/G1 phase cell cycle arrest, effectively blocking cancer cell growth in a quiescent state. researchgate.net This suggests that materials incorporating such azobenzene structures could have therapeutic effects by halting proliferation in the harsh tumor environment.
It is crucial to distinguish these potential therapeutic applications from the inherent cytotoxicity of the parent dye, Disperse Red 1, or other methacrylate monomers. Studies on the Disperse Red 1 dye have shown it can induce cytotoxic and genotoxic effects in various cell types. researchgate.netnih.gov Likewise, methacrylate-based dental resins can release cytotoxic monomers. mdpi.comjidmr.com However, in the context of anti-cancer strategies, the azobenzene group is not used for its toxicity but rather as a sensitive trigger. By incorporating it into a stable polymer backbone as this compound, its unique chemical properties can be harnessed for targeted, stimulus-responsive therapies.
Table 2: Research on Azobenzene-Based Systems for Anti-Cancer Applications
| Therapeutic Strategy | Activation Trigger | Mechanism of Action | Key Finding | Supporting Evidence |
|---|---|---|---|---|
| Activatable Polymer-Drug Conjugates | Hypoxia / Azoreductase Enzymes | Enzymatic cleavage of azobenzene transforms a neutral polymer into a cell-penetrating polycation, enabling targeted drug delivery. | Demonstrated triggered cellular uptake and release of doxorubicin (B1662922) in cancer cells. | researchgate.netnih.gov |
| Tumor Microenvironment-Selective Cytotoxicity | Nutrient Deprivation | Azobenzene derivatives induce G0/G1 cell cycle arrest specifically in nutrient-starved pancreatic cancer cells. | Offers a novel mechanism to halt cancer cell growth that is distinct from standard chemotherapies. | researchgate.net |
Engineering Nanomechanical Properties for Cell Mechanobiology Research
Poly(this compound) (pDR1m) and related azopolymers are valuable materials for cell mechanobiology, the study of how physical forces and mechanical properties of the cell's environment affect cell behavior. The defining feature of these polymers is the ability to modulate their mechanical properties, such as elastic modulus and hardness, with high spatial and temporal precision using light. This allows researchers to probe cellular responses to dynamic changes in substrate mechanics.
The core mechanism is the photoisomerization of the azobenzene side chains. The trans-to-cis isomerization induced by UV or visible light causes significant molecular rearrangement, which translates into a macroscopic photomechanical effect. Nanoindentation studies on pDR1m thin films have quantified these changes. Upon irradiation, a significant decrease in the elastic modulus and hardness of the polymer is observed. This photoplasticization or photofluidization effect makes the material softer and more prone to viscoplastic flow. This process is distinct from simple heating effects and is directly related to the repeated isomerization cycles of the azobenzene units.
This light-driven mechanical tuning is being used to study how cells sense and respond to the stiffness of their surroundings. For example, a cell can be cultured on a pDR1m substrate of a certain stiffness. By illuminating a specific area of the substrate, researchers can locally soften the material and observe the cell's reaction in real-time, such as changes in cell migration, adhesion, or differentiation. This provides a powerful method for investigating the mechanotransduction pathways within the cell.
Furthermore, the photomechanical response can be harnessed to exert direct mechanical forces on cells. The light-induced expansion or contraction of azopolymer films can be structured into actuators that can push or pull on adherent cells. This enables the application of controlled, piconewton-scale forces to specific cellular locations, allowing for detailed studies of how cells respond to external mechanical stimuli.
Table 3: Nanomechanical Properties of Photoresponsive Azopolymers
| Property | Stimulus | Observed Effect | Underlying Mechanism | Application in Mechanobiology |
|---|---|---|---|---|
| Elastic Modulus | Light Irradiation | Decrease | Photoplasticization due to trans-cis-trans isomerization cycles. | Dynamically tuning substrate stiffness to study cell response. |
| Hardness | Light Irradiation | Decrease | Increased viscoplastic flow and molecular mobility. | Creating dynamic mechanical microenvironments. |
| Strain-Rate Sensitivity | Light Irradiation | Increase by 80-120% | Contributes to the overall photomechanical effect. | Understanding the material's response for designing actuators. |
| Surface Topography | Polarized Light | Formation of Surface Relief Gratings | Light-induced mass migration of polymer chains. | Applying direct, patterned mechanical forces to cells. |
Other Emerging Applications
Liquid Crystal Monomers for Tunable Voxel Orientations
Materials derived from this compound are being investigated for the control of liquid crystal (LC) alignment. The photo-orientation of liquid crystals at a polymer interface is a critical technology for creating advanced optical devices and displays. When a thin film of a polymer containing this compound is exposed to polarized light, the azobenzene side chains align themselves perpendicularly to the polarization direction. nih.gov This molecular alignment at the surface creates an "anisotropic anchoring" effect, which can direct the orientation of a bulk liquid crystal layer placed on top of it. researchgate.net
This technique allows for the creation of complex and reconfigurable liquid crystal orientations without the need for mechanical buffing of the substrate. By controlling the polarization of the incident light, one can precisely define the azimuthal orientation of the nematic director of the liquid crystal. researchgate.net This is fundamental for applications requiring patterned LC alignment, such as in the fabrication of advanced lenses, diffraction gratings, and components for optical data storage.
Research has shown that the efficiency of this photoalignment process depends on the molecular structure of the liquid crystal itself. researchgate.net The ability to use this compound in this context makes it a valuable component for creating materials where the orientation of liquid crystals can be tuned in three dimensions (voxels), paving the way for next-generation holographic displays and tunable photonic devices.
Membranes for Light-Driven Water Desalination
A novel application for Disperse Red 1 is in the fabrication of membranes for light-driven water desalination. This technology offers a promising route to solar-powered water purification. In a recently developed system, a hydrophobic polytetrafluoroethylene (PTFE) membrane was modified with Disperse Red 1. oaepublish.com
The principle of operation relies on the photoisomerization of the DR1 molecules. In its natural state, the hydrophobic membrane prevents water from passing through. oaepublish.com However, when irradiated with visible light, the DR1 molecules undergo trans-to-cis isomerization. This molecular switching alters the surface properties of the membrane pores, allowing water molecules to penetrate and pass through the membrane. oaepublish.com This process is a form of pressure-driven distillation where light provides the driving force for vapor transport.
Crucially, this method has demonstrated high efficiency in desalination. In laboratory tests, a 3.5% NaCl solution, similar to seawater, was desalinated to produce purified water with a salt concentration below 0.01%. oaepublish.com The process was also shown to be effective using a simulated solar light source, indicating its potential for real-world application using direct sunlight. oaepublish.com This light-driven membrane technology represents a significant advance over traditional thermal distillation or reverse osmosis methods, as it could lead to more energy-efficient and decentralized water purification systems.
Stability and Degradation Kinetics of Disperse Red 1 Methacrylate Materials
Photodegradation Mechanisms of Disperse Red 1 Chromophores (e.g., Photo-oxidation, Irreversible Disorientation)
The photodegradation of materials containing Disperse Red 1 (DR1) methacrylate (B99206) involves complex processes that alter the chemical structure of the DR1 chromophore. Research has identified two main degradation pathways: reversible trans-cis photoisomerization and irreversible photo-oxidation. optica.org While the reversible isomerization is fundamental to the photoresponsive properties of the material, irreversible degradation mechanisms ultimately limit its operational lifetime.
Photo-oxidation is a significant mechanism of irreversible degradation, particularly in the presence of oxygen. optica.org When the DR1 chromophore is exposed to light, especially within its absorption band, oxygen can react at several possible locations on the molecule, leading to permanent chemical changes. optica.org This process is evident in the spectral changes observed during illumination in an oxygen-rich atmosphere, where the primary absorption peak decreases while a new broad absorption feature grows at a lower wavelength (around 370 nm). optica.org After prolonged exposure, the spectrum becomes stable, indicating the completion of the photo-oxidation process. optica.org
Another degradation mechanism is irreversible disorientation. researchgate.net While light can induce alignment of the chromophore molecules (anisotropy), it can also lead to a loss of this alignment. This process has an irreversible component, contributing to the decay of the material's functional properties, such as its second-harmonic generation (SHG) signal. researchgate.net The light-induced reorientation of DR1 molecules is highly dependent on the local polymer environment. Studies suggest that reorientation occurs primarily in confined environments where the polymer matrix hinders full trans-cis isomerization. researchgate.netnih.gov In these spaces, the repeated attempts at isomerization cause changes in the local surroundings, leading to a reorientation of the molecule. researchgate.netnih.gov In less crowded, "roomy" environments, isomerization can occur without causing a significant change in the molecule's orientation. researchgate.netnih.gov
Influence of Environmental Factors on Photostability (Wavelength, Temperature, Atmospheric Environment)
The photostability of Disperse Red 1 methacrylate is critically dependent on several environmental factors, including the wavelength of incident light, the operating temperature, and the composition of the surrounding atmosphere. optica.org
Wavelength: The lifetime of the DR1 chromophore is strongly dependent on the wavelength of illumination. Degradation is most pronounced when the material is illuminated with light within its primary absorption band (the n→π* transition peaks around 493 nm). optica.org As the wavelength increases, moving away from the absorption maximum, the photostability increases dramatically. The lifetime of the electro-optic active species can increase by more than six orders of magnitude as the wavelength moves from the visible spectrum to 1320 nm. optica.org
Atmospheric Environment: The presence of oxygen is a key factor in accelerating the photodegradation of DR1 polymers. optica.org Photo-oxidation is a dominant degradation channel, and studies comparing the material's stability in different atmospheres have quantified this effect. optica.org Replacing an air atmosphere with a pure nitrogen atmosphere can improve the photostability by a factor of up to five when illuminated within the absorption band. The amount of oxygen present in ambient air is sufficient to cause most of the photo-oxidative damage.
Temperature: Increased temperature generally leads to a decrease in the photostability of DR1 polymers. In one study, increasing the temperature from 25°C to 95°C resulted in a decrease in photostability by a factor of less than three. optica.org This indicates that while temperature is a contributing factor, its effect on photodegradation is less pronounced than that of the atmospheric environment or illumination wavelength. optica.org
| Polymer System | Wavelength | Atmosphere | Relative Photostability Improvement (vs. Air) |
|---|---|---|---|
| Side-Chain Polymer (SCP) | 488 nm | Nitrogen | ~5x |
| Guest-Host (GH) | 488 nm | Nitrogen | ~4x |
| Side-Chain Polymer (SCP) | 780 nm | Nitrogen | ~2.5x |
| Guest-Host (GH) | 780 nm | Nitrogen | ~2x |
| Side-Chain Polymer (SCP) | 488 nm | Oxygen | ~0.5x (Degrades faster) |
Temporal Stability of Photoinduced Anisotropy and Poling-Induced Orientation
The orientation of DR1 chromophores, whether induced by polarized light (photoinduced anisotropy) or an electric field (poling-induced orientation), is a metastable state, and its stability over time is crucial for applications in optical devices. The relaxation of this induced order, often observed as a decay in properties like birefringence, can occur after the external stimulus (light or electric field) is removed.
The temporal stability of photoinduced anisotropy is highly dependent on the polymer matrix and the interactions between the DR1 chromophore and the polymer chains. The decay of the induced order has been characterized as a biexponential process, which suggests the presence of at least two different relaxation mechanisms: one fast and one slow. Below the glass transition temperature (Tg) of the polymer, the rigid polymer matrix helps to lock the aligned chromophores in place, slowing down the relaxation process. As the temperature approaches Tg, the polymer chains gain mobility, allowing the chromophores to reorient back to a random, isotropic state.
For poling-induced orientation, stability is similarly governed by the polymer's Tg. The alignment of the DR1 chromophores' permanent dipole moments is essential for second-order nonlinear optical (NLO) properties. Thermal energy can disrupt this alignment, causing the NLO signal to decay. The stability of the poled order is significantly higher in side-chain polymers like poly(this compound), where the chromophore is covalently attached to the polymer backbone, compared to guest-host systems where the dye is simply dispersed in a polymer matrix. In guest-host systems, the orientation is more prone to relaxation over time.
Thermal Stability and Decomposition Characteristics of Poly(this compound)
The thermal stability of poly(this compound) (PDR1MA) is a critical parameter that defines its processing window and operational limits at elevated temperatures. The polymer is generally considered to be thermally stable up to approximately 240°C when heated in a nitrogen atmosphere.
The glass transition temperature (Tg) is a key characteristic, marking the transition from a rigid, glassy state to a more rubbery state. Reported values for the Tg of PDR1MA vary, with some sources indicating an onset Tg of 82°C and others reporting a higher value of 113°C. sigmaaldrich.com This variation can be attributed to differences in polymer molecular weight and the specific measurement techniques used. The presence of the rigid DR1 side chains results in a higher Tg for PDR1MA compared to poly(methyl methacrylate) (PMMA).
Significant thermal decomposition of PDR1MA typically begins at temperatures above 300°C. sigmaaldrich.com However, some thermal analyses have reported decomposition temperatures ranging from 466°C to 508°C. researchgate.net The decomposition mechanism is expected to involve the degradation of the methacrylate polymer backbone. Analysis of similar polymers suggests that the decomposition process involves the scission of ester and ether bonds within the polymer structure, leading to the release of gaseous products like carbon monoxide and carbon dioxide. nih.gov
| Property | Reported Value / Range | Source(s) |
|---|---|---|
| Glass Transition Temperature (Tg) | 82°C (onset) - 113°C | sigmaaldrich.com |
| Onset of Thermal Decomposition | >240°C (in N₂) - >300°C | sigmaaldrich.com |
| Decomposition Temperature Range | 466°C - 508°C | researchgate.net |
Fabrication and Patterning Methodologies for Disperse Red 1 Methacrylate Thin Films and Structures
Thin Film Preparation Techniques
The initial step in harnessing the potential of Disperse Red 1 methacrylate (B99206) is the creation of uniform, optically clear thin films. The quality of these films directly impacts the performance of subsequent patterning processes and the final device.
Solvent casting is a straightforward and widely used technique for producing thin films of Disperse Red 1 methacrylate. The process involves dissolving the polymer in a suitable volatile solvent to form a homogenous solution. This solution is then cast onto a flat substrate, and the solvent is allowed to evaporate slowly, leaving behind a solid polymer film.
The choice of solvent is critical and depends on the solubility of the polymer and the desired film morphology. Chloroform (B151607) is a commonly used solvent for creating solutions of polymers containing Disperse Red 1 researchgate.net. The concentration of the polymer in the solution is a key parameter that influences the final thickness of the film. For instance, a 3 wt% solution of Poly(this compound) in chloroform has been used to prepare films for holographic patterning researchgate.net. After casting, the films are typically dried under vacuum to ensure the complete removal of any residual solvent mcgill.ca.
The primary advantage of solvent casting is its simplicity and the ability to produce large-area films. However, achieving uniform thickness can be challenging, and the slow evaporation rate can sometimes lead to the incorporation of atmospheric moisture or dust particles.
Table 1: Parameters for Solvent Casting of this compound Films
| Parameter | Description | Typical Values/Ranges |
| Solvent | The liquid used to dissolve the polymer. | Chloroform |
| Polymer Concentration | The weight percentage of the polymer in the solvent. | 2 - 5 wt% |
| Casting Substrate | The surface onto which the polymer solution is poured. | Clean glass slides |
| Drying Process | The method used to remove the solvent. | Air drying followed by vacuum drying at elevated temperatures (e.g., 85 °C) |
Spin-coating is a preferred method for fabricating highly uniform thin films of this compound with precise thickness control mdpi.com. The process involves dispensing a polymer solution onto the center of a substrate, which is then rotated at high speed. The centrifugal force causes the solution to spread evenly across the substrate, and the solvent evaporates, resulting in a thin film.
The final thickness of the spin-coated film is determined by several interconnected parameters, including the spin speed, spin time, and the viscosity of the polymer solution louisville.edu. Higher spin speeds and longer spin times generally result in thinner films louisville.edu. The viscosity of the solution, which is dependent on the polymer concentration and the solvent, also plays a crucial role; more viscous solutions typically produce thicker films.
Optimization of the spin-coating process is essential to achieve the desired film thickness and quality. This involves systematically varying the spin speed and solution concentration. For example, in related azo-polymer systems, spin speeds ranging from 500 to 6000 rpm are commonly employed ossila.com. The thickness of the resulting films can be precisely controlled by adjusting these parameters, enabling the fabrication of films from a few nanometers to several micrometers thick mdpi.com.
Table 2: Spin-Coating Parameters and Their Influence on Film Thickness
| Parameter | Effect on Film Thickness | Typical Range |
| Spin Speed (RPM) | Increases in spin speed lead to thinner films. | 500 - 8000 RPM |
| Solution Concentration | Higher concentrations result in thicker films. | 1 - 10 wt% |
| Spin Time | Longer spin times can lead to thinner films, especially at the initial stages. | 30 - 60 seconds |
| Solvent Volatility | Higher volatility can lead to faster drying and affect film uniformity. | N/A |
Thermal Processing Techniques
Following the initial film deposition, thermal processing is often employed to improve the quality and stability of the this compound films.
Thermal annealing involves heating the polymer film to a temperature below its glass transition temperature (Tg) for a specific duration and then slowly cooling it down mdpi.com. This process can significantly reduce internal stresses that may have been introduced during the film fabrication process, particularly during solvent evaporation in spin-coating mdpi.com. The reduction of stress is crucial for preventing film cracking, delamination, and for ensuring the long-term stability of patterned structures.
Annealing can also enhance the performance of the films. For polymers containing Disperse Red 1, annealing has been shown to relax polymer chain alignment, leading to a more isotropic state mdpi.com. This can be beneficial for applications where uniform optical properties are required. Studies on Disperse Red 1-doped poly(methyl methacrylate) (PMMA) fibers have shown that annealing below Tg can decrease the Young's modulus and increase the glass transition temperature mdpi.comresearchgate.net. While these studies were conducted on a related system, the underlying principles of polymer chain relaxation and stress relief are applicable to this compound films. The annealing process must be carefully controlled, as excessive temperatures or durations can lead to degradation of the chromophore or unwanted morphological changes.
Table 3: Effects of Thermal Annealing on Polymer Properties
| Property | Effect of Annealing | Rationale |
| Internal Stress | Reduction | Allows for the relaxation of polymer chains into lower energy conformations. |
| Young's Modulus | Decrease | Relaxation of aligned polymer chains can lead to a less stiff material. |
| Glass Transition Temperature (Tg) | Increase | Increased packing efficiency of the polymer chains can lead to a higher Tg. |
| Film Adhesion | Improvement | Can enhance the interaction between the polymer film and the substrate. |
Advanced Lithographic and Patterning Techniques
The photoresponsive nature of the azobenzene (B91143) moiety in this compound allows for the direct inscription of surface patterns using light-based techniques.
Holographic lithography is a powerful technique for creating periodic surface relief gratings (SRGs) on this compound thin films without the need for chemical developing or etching processes researchgate.net. This method utilizes the interference of two or more coherent laser beams to create a spatially modulated light intensity or polarization pattern on the surface of the polymer film.
The formation of SRGs is driven by the photo-induced trans-cis-trans isomerization cycles of the azobenzene side chains. This process leads to a directional mass transport of the polymer material from regions of high light intensity to regions of low intensity, resulting in the formation of a topographical grating on the film's surface researchgate.net. The depth of these gratings can be significant, in some cases even exceeding the initial thickness of the film researchgate.net.
Two-Beam Coupling: In a typical two-beam interference setup, a laser beam is split into two, which are then recombined at an angle on the surface of the this compound film. The resulting interference pattern of bright and dark fringes induces the mass migration and the formation of the SRG. The period of the grating is determined by the wavelength of the laser and the angle between the two interfering beams. Lasers operating at wavelengths within the absorption band of the Disperse Red 1 chromophore, such as 532 nm, are effective for this process researchgate.net.
Polarization Holography: This advanced holographic technique utilizes the interference of beams with different polarization states (e.g., orthogonal linear or circular polarizations) to create a spatially modulated polarization pattern, in addition to or instead of an intensity modulation researchgate.net. In this compound, the azobenzene side chains tend to align perpendicularly to the local electric field vector of the light. This photo-induced anisotropy, combined with mass migration, allows for the inscription of complex surface patterns. Polarization holography can be used to create gratings with unique properties that are sensitive to the polarization of incident light.
The direct, all-optical nature of holographic lithography makes it a versatile and efficient method for fabricating diffractive optical elements and other periodic structures on this compound films for a variety of photonic applications researchgate.net.
Table 4: Key Parameters in Holographic Lithography of this compound
| Parameter | Description | Significance |
| Writing Wavelength | The wavelength of the laser used to create the interference pattern (e.g., 532 nm). | Must be within the absorption band of the Disperse Red 1 chromophore to induce isomerization and mass transport. |
| Reading Wavelength | A longer wavelength, lower power laser used to probe the grating formation without erasing it (e.g., 660 nm). | Enables non-destructive monitoring of the grating growth. |
| Polarization of Writing Beams | The polarization state of the interfering beams (e.g., linear, circular). | Influences the efficiency and characteristics of the resulting surface relief grating. |
| Exposure Dose | The total light energy delivered to the film per unit area. | Affects the depth and modulation of the inscribed grating. |
Nanoimprint Lithography for Microstrip Structures
Nanoimprint lithography (NIL) is a high-resolution patterning technique that can be employed to create microstrip structures using this compound-based materials. In this process, a polymer film containing this compound is used as a soft mask for the subsequent etching of a substrate, such as a silicon wafer.
The general methodology involves spin-coating the azobenzene-functionalized polymer onto the substrate to form a thin film. A mold with the desired microstrip pattern is then pressed into the polymer film under controlled temperature and pressure. After the mold is removed, the pattern is transferred to the polymer film. This patterned azobenzene polymer then acts as a resist. Anisotropic dry etching, for instance with oxygen plasma (O2), can be used to etch the polymer, followed by a dry etching process for the underlying substrate (e.g., silicon). Finally, the remaining azobenzene polymer mask is stripped from the substrate, leaving the desired microstrip structures etched into the silicon. uni-bayreuth.de
Fabrication of Micro- and Nanofiber Architectures with this compound
Micro- and nanofiber architectures incorporating this compound (DR1M) can be fabricated through various techniques, including dispersion and electrospinning.
One method to obtain nanofibers involves dispersing a film of poly(this compound) in a solvent such as tetrahydrofuran (B95107) (THF). This dispersion is typically carried out over an extended period, for at least a week, followed by several centrifugation steps. These centrifugation steps are crucial for separating nanofibers of varying lengths and weights from each other, allowing for a more uniform collection of nanofibers. uni-bayreuth.de
Replication of this compound-Based Gratings
Surface relief gratings (SRGs) fabricated from poly(this compound) can be effectively replicated using soft lithography techniques. A common replication material is polydimethylsiloxane (B3030410) (PDMS), which is an elastomeric polymer. The replication process allows for the creation of multiple copies of the master grating structure.
The fabrication of the master grating in poly(this compound) films is often achieved through holographic recording, where the interference pattern of two laser beams induces mass transport in the material, forming the surface relief structure. researchgate.netresearchgate.net Deep surface relief gratings have been successfully obtained in poly(this compound) films. researchgate.netresearchgate.net The replication of these inscribed gratings using polydimethylsiloxane has been demonstrated as a viable method for producing copies. researchgate.netresearchgate.net This all-optical fabrication of the master grating, combined with the soft lithography replication, provides an efficient pathway for producing multiple grating structures without the need for chemical etching. lu.lv
The fidelity of the replication process is crucial for preserving the intricate features of the original grating. The process generally involves casting liquid PDMS prepolymer against the master grating. After curing, the PDMS mold, which now has a negative replica of the grating, is peeled off. This mold can then be used to create positive replicas in other materials.
Below is a table summarizing the fabrication and replication of this compound-based gratings:
| Parameter | Description | References |
| Master Grating Material | Poly(this compound) | researchgate.netresearchgate.net |
| Master Fabrication Technique | Holographic Recording | researchgate.netresearchgate.net |
| Replication Material | Polydimethylsiloxane (PDMS) | researchgate.netresearchgate.net |
| Replication Technique | Soft Lithography | researchgate.netresearchgate.net |
Emerging Research Directions and Future Outlook for Disperse Red 1 Methacrylate Compounds
Integration with Hybrid Organic-Inorganic Systems
The integration of Disperse Red 1 methacrylate (B99206) (DR1M) and its parent chromophore, Disperse Red 1 (DR1), into hybrid organic-inorganic systems represents a significant area of materials science research. These hybrid materials combine the advantageous properties of both organic polymers (such as processability, flexibility, and functional versatility) and inorganic materials (like mechanical stability, thermal resistance, and high refractive index) into a single composite. The sol-gel process is a predominant method for creating these materials, offering a versatile route to designing tailor-made systems at the molecular level. researchgate.net
Hybrid materials incorporating DR1 are often developed for applications in optics and photonics. researchgate.net The DR1 molecule, an azobenzene (B91143) derivative, is a well-known nonlinear optical (NLO) chromophore. researchgate.netd-nb.info When embedded in sol-gel films, which are typically based on a silica (B1680970) (silicon oxide) network, these chromophores can be aligned to exhibit second-order NLO properties, crucial for technologies like second harmonic generation and electro-optic modulation. researchgate.netosti.gov
A common challenge in these systems is the aggregation of chromophore molecules, which can be detrimental to the material's optical properties. researchgate.net To overcome this, DR1 can be chemically bonded to the inorganic network. For instance, DR1 can be functionalized with a triethoxysilane (B36694) group, allowing it to be covalently incorporated into the silica network during the sol-gel process. This approach ensures a more uniform distribution of the chromophore and enhances the stability of the final material.
Researchers have successfully dispersed DR1 molecules in various organic-inorganic hybrid matrices, such as germanium/Ormosil (Organically Modified Silica), to improve their performance for all-optical applications. aip.org These hybrid matrices provide a stable and transparent host for the photoactive DR1 molecules. The sol-gel process allows for the creation of a porous, interconnected cluster structure from metal oxide or alkoxide precursors, which, after hydrolysis and condensation, forms a gel network that can encapsulate the organic components. d-nb.info
The integration of DR1 into these systems can be seen in the development of materials for two-photon polymerization, a technique used to fabricate three-dimensional photonic crystal devices. d-nb.info By creating a photosensitive sol-gel composite containing DR1, researchers are working towards advanced nonlinear photonic devices. d-nb.info
The properties of these hybrid materials can be finely tuned. For example, the refractive index of a zirconium-containing sol-gel hybrid can be adjusted by varying the zirconium content. d-nb.info Similarly, incorporating silica nanoparticles into polymer matrices like poly(methyl methacrylate) (PMMA) can modify the refractive index, making them suitable for components like the cladding layer in optical waveguides. scielo.brscielo.br While these examples may not directly involve DR1M, they illustrate the principle of property tuning in hybrid systems where DR1M could be the active polymeric component.
The table below summarizes key aspects of integrating DR1 into hybrid systems based on various research findings.
| Host Matrix Type | Integration Method | Key Properties/Features | Potential Applications |
| Silica-based sol-gel | Embedding/Doping | Photoinduced anisotropy, second-order nonlinearity. researchgate.netresearchgate.net | Optical memory, waveguides, electro-optic modulators. researchgate.netresearchgate.net |
| Germanium/Ormosil sol-gel | Dispersion | Improved figure of merit (FOM) for all-optical applications. aip.org | All-optical signal processing, optical logic gates. aip.org |
| Zirconium-containing sol-gel | Doping | Tunable refractive index. d-nb.info | 3D photonic crystals, nonlinear optical devices. d-nb.info |
| Poly(acrylic)-silica | Co-polymerization | Good film uniformity, thermal and mechanical stability, tunable refractive index. ntu.edu.tw | Passive films for optical devices. ntu.edu.tw |
These hybrid systems leverage the photoisomerization properties of the azobenzene group in DR1, where light irradiation causes a reversible trans-cis isomerization and reorientation of the molecules. aip.orgresearchgate.net This phenomenon is the basis for inducing changes in the optical properties of the material, such as birefringence and dichroism, which are essential for various photonic applications. researchgate.net The inorganic component provides a robust framework that stabilizes the aligned chromophores, leading to materials with enhanced performance and durability.
Development of Multi-Functional Materials with Tunable Properties
The development of multi-functional materials based on Disperse Red 1 methacrylate (DR1M) focuses on creating polymers that respond to external stimuli, primarily light, to exhibit a range of tunable properties. The core of this functionality lies in the photochromic nature of the Disperse Red 1 azobenzene moiety. Copolymers of DR1M with other monomers, such as methyl methacrylate (MMA) or butyl methacrylate (BMA), are a key strategy for tailoring these properties. researchgate.netacs.org
By adjusting the composition of the copolymer, researchers can control various characteristics of the material. For example, in copolymers of DR1 acrylate (B77674) and butyl methacrylate, the glass transition temperature (Tg), thermal stability, and photo-optical behavior can be systematically varied by changing the molar ratio of the two monomers. researchgate.net The flexible butyl methacrylate component can act as an internal plasticizer, influencing the mobility of the rigid DR1 side chains and thus affecting the dynamics of photo-induced anisotropy.
The primary mechanism for tuning the properties of these materials is the trans-cis-trans photoisomerization cycle of the azobenzene group. aip.org Upon irradiation with light of an appropriate wavelength (e.g., UV or blue-green light), the thermodynamically stable trans isomer converts to the cis isomer. This molecular-level change induces significant alterations in the material's macroscopic properties. Key tunable properties include:
Refractive Index and Birefringence: The reorientation of the DR1M side chains perpendicular to the polarization of incident light leads to optical anisotropy, specifically birefringence (a difference in refractive index for light of different polarizations) and dichroism (a difference in absorption). This effect is the basis for applications in optical data storage and holographic gratings.
Surface Morphology: Under specific illumination conditions, typically involving an interference pattern of polarized light, mass migration of the polymer can occur, leading to the formation of surface relief gratings (SRGs). researchgate.net The characteristics of these gratings, such as their depth and period, can be controlled by the light pattern, intensity, and exposure time.
Mechanical Properties: The photoisomerization process can induce changes in the mechanical properties of the polymer film. The transition from the rigid trans state to the bent cis state increases the free volume within the polymer matrix, leading to a phenomenon known as photo-softening. researchgate.net This light-induced change in viscoelasticity is crucial for the formation of SRGs.
The multi-functional nature of these materials arises from the ability to combine these photo-responsive characteristics with other inherent polymer properties. For instance, by selecting appropriate comonomers, materials can be designed with specific mechanical strengths, thermal stabilities, or solubility, in addition to their tunable optical properties.
The table below details the relationship between the structural design of DR1M-based polymers and their resulting tunable properties.
| Structural Modification | Tunable Property | Mechanism | Resulting Functionality |
| Copolymerization (e.g., with MMA or BMA) researchgate.netacs.org | Glass Transition Temperature (Tg), Thermal Stability | Altering polymer chain packing and intermolecular forces. | Control over processing conditions and operational temperature range. |
| Varying Chromophore Concentration | Photo-induced Birefringence, SRG Formation Efficiency | Adjusting the density of photo-active units. | Optimization for holographic recording sensitivity and diffraction efficiency. |
| Light Irradiation (Polarization, Wavelength) | Refractive Index, Absorption, Surface Topography | Trans-cis-trans photoisomerization and molecular reorientation. aip.org | Rewritable optical data storage, diffractive optics, photo-actuation. |
The ability to create materials with such a wide range of light-tunable properties makes DR1M and its copolymers highly promising for applications in advanced photonics, sensors, and smart materials. Research continues to explore new comonomers and polymer architectures to further expand the multi-functionality and performance of these photo-responsive systems.
Advanced Device Architectures and Miniaturization
The unique photo-responsive properties of this compound (DR1M) are being harnessed to develop advanced and miniaturized optical and photonic devices. The ability to precisely control the refractive index and surface morphology of DR1M-based polymer films using light is a key enabler for fabricating complex, micro-scale components. These materials are particularly well-suited for applications where reconfigurability and high-density data storage are required.
One of the most prominent applications is in the field of holographic data storage . DR1M polymers can record both polarization and surface relief holograms. When a thin film of a DR1M-based polymer is exposed to an interference pattern of light, a corresponding modulation of the refractive index (a phase grating) and/or the surface topography (a surface relief grating, SRG) is created. researchgate.net This allows for the storage of vast amounts of data in a small volume. The reversibility of the photoisomerization process also opens up the possibility of creating updatable or rewritable holographic memories. researchgate.net
The development of all-optical devices is another significant research direction. Materials incorporating DR1 have been used to create all-optical logic gates, which are fundamental components for optical computing. aip.org In such a device, a pump laser beam induces a transient holographic grating in the material due to the trans-cis isomerization of the DR1 molecules. A separate probe beam can then be diffracted by this grating, effectively performing a logic operation (like an AND gate) at very high speeds. aip.org The use of photons instead of electrons for computation promises a significant increase in processing speed.
DR1M-based materials are also integral to the fabrication of miniaturized photonic integrated circuits (PICs) . They can be used to create various passive and active components, including:
Waveguides: Light can be channeled and directed on a chip by creating paths of higher refractive index within a DR1M polymer film using a focused laser beam.
Couplers and Splitters: By writing specific grating structures, light can be efficiently coupled into and out of waveguides or split into multiple paths.
Modulators and Switches: The electro-optic effect in poled DR1M polymers allows for the modulation of light signals with an applied electric field, forming the basis of compact modulators and switches.
The table below summarizes some of the advanced device architectures enabled by DR1M and the principles behind their operation.
| Device Architecture | Operating Principle | Key DR1M Property Utilized | Advantages in Miniaturization |
| Holographic Memory | Photo-induced birefringence and SRG formation. researchgate.net | Photo-responsiveness, high spatial resolution. | High-density data storage in a compact volume. |
| All-Optical Logic Gate | Light-induced transient holographic grating. aip.org | Fast photoisomerization dynamics. aip.org | Potential for ultra-fast optical computing, overcoming electronic speed limitations. |
| Integrated Waveguides | Localized, light-induced refractive index change. | Photo-refractivity. | Direct-write fabrication of complex optical circuits on a chip. |
| Electro-Optic Modulators | Pockels effect in electrically poled films. | Second-order nonlinear optical susceptibility. | Low power consumption, small footprint for on-chip signal modulation. |
The ongoing trend towards miniaturization demands materials that can be patterned at the micro- and nanoscale with high precision. Two-photon polymerization is an advanced fabrication technique that has been used with DR1-containing hybrid materials to create complex three-dimensional structures with high resolution. d-nb.info This capability is crucial for building next-generation, highly integrated photonic devices. The combination of DR1M's versatile photo-responsiveness with advanced microfabrication techniques continues to push the boundaries of what is possible in miniaturized optical systems.
Sustainable Synthesis and Processing of this compound-Based Materials
As the applications for this compound (DR1M) based materials expand, there is a growing emphasis on developing more sustainable and environmentally friendly methods for their synthesis and processing. Traditional polymer synthesis and film preparation often involve volatile organic compounds (VOCs) as solvents and high-energy processing steps. Research in this area aims to reduce the environmental impact by exploring green chemistry principles.
Key areas of focus for sustainable practices include:
Greener Synthesis Routes: The initial synthesis of the DR1M monomer itself is a target for improvement. The acylation of Disperse Red 1 with methacryloyl chloride is a common method. pitt.edu Green chemistry approaches could involve using more benign solvents, reducing the number of synthesis steps to improve atom economy, and exploring catalytic methods that minimize waste production.
Solvent-Free or Benign Solvent Polymerization: A significant portion of the environmental footprint of polymer production comes from the use of solvents. Chloroform (B151607), a common solvent for dissolving DR1M and casting films, is a hazardous VOC. scielo.brresearchgate.net Research is moving towards:
Emulsion Polymerization: This technique uses water as the dispersion medium, drastically reducing the need for organic solvents. Semicontinuous emulsion polymerization has been used to synthesize dyed monodisperse poly(methyl methacrylate) particles with DR1, demonstrating a viable water-based route. pitt.edu
Supercritical Fluids: Using supercritical carbon dioxide (scCO₂) as a polymerization medium is another promising green alternative. scCO₂ is non-toxic, non-flammable, and can be easily removed from the final product by depressurization.
Bio-based Solvents: Replacing conventional petrochemical-based solvents with greener alternatives derived from renewable resources is an active area of research.
Energy-Efficient Processing: The processing of DR1M materials into films and devices often involves spin coating followed by thermal annealing. aip.org These steps can be energy-intensive. Alternative processing techniques being explored include:
Photo-curing: Using light to initiate polymerization and cross-linking (curing) of thin films can be more energy-efficient than thermal curing. This is particularly relevant for acrylate-based systems.
Lifecycle and Recyclability: Designing DR1M-based polymers with end-of-life considerations is a forward-looking goal. This could involve incorporating cleavable linkages into the polymer backbone to facilitate chemical recycling or exploring the use of bio-based comonomers to enhance biodegradability, although the latter may be challenging given the stability requirements for many optical applications.
The table below outlines sustainable approaches and their potential benefits in the context of DR1M-based materials.
| Area of Focus | Conventional Method | Sustainable Alternative | Key Benefits |
| Monomer Synthesis | Acylation in organic solvents. pitt.edu | Catalytic routes, reduced step synthesis. | Higher atom economy, less chemical waste. |
| Polymerization | Solution polymerization in VOCs (e.g., chloroform). researchgate.net | Emulsion polymerization, pitt.edu supercritical CO₂. | Reduced use of hazardous solvents, lower environmental impact. |
| Film Processing | Spin coating and thermal annealing. aip.org | Photo-curing, direct-write techniques. | Lower energy consumption, reduced material waste. |
| Material Lifecycle | Focus on durability. | Design for recycling, use of bio-based comonomers. | Reduced landfill waste, move towards a circular economy. |
While the primary driver for DR1M research remains its unique photonic properties, the integration of green chemistry and sustainable engineering principles is becoming increasingly crucial. These efforts not only reduce the environmental impact of producing these advanced materials but can also lead to novel properties and more efficient manufacturing processes.
Q & A
Q. What are the established methodologies for synthesizing Disperse Red 1 methacrylate, and how can purity be verified?
this compound is typically synthesized via methacrylation of Disperse Red 1, using methacryloyl chloride or similar reagents under anhydrous conditions. Key steps include:
- Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients to isolate the product.
- Characterization :
Q. How is the photoisomerization behavior of this compound characterized in polymeric matrices?
The trans-to-cis isomerization under light exposure is critical for photoresponsive applications. Methodological steps include:
- UV-Vis spectroscopy : Monitor absorbance changes at λmax ~500 nm during irradiation (e.g., 365 nm LED) .
- Kinetic analysis : Fit data to first-order models to calculate isomerization rates .
- Matrix effects : Compare results in PMMA vs. polystyrene to evaluate host polymer influence on isomerization efficiency .
Q. What key physicochemical properties (e.g., solubility, thermal stability) are critical for experimental design?
- Solubility : Soluble in THF, DMF, and dichloromethane; insoluble in water. Pre-dissolve in polar aprotic solvents for polymer doping .
- Thermal stability : Decomposes above 200°C; avoid processing above this temperature .
- Hygroscopicity : Store in desiccators to prevent moisture absorption, which may affect reactivity .
Advanced Research Questions
Q. How do conflicting reports on optimal additive concentrations for this compound-based formulations arise, and how can they be resolved?
Discrepancies in additive optimization (e.g., surfactants, stabilizers) often stem from differences in:
- Experimental conditions : Temperature, shear stress during mixing, or solvent evaporation rates .
- Characterization techniques : For example, dynamic light scattering (DLS) vs. centrifugation for assessing colloidal stability . Resolution strategy :
- Conduct controlled studies with standardized protocols (e.g., fixed shear rate, temperature).
- Use multiple complementary techniques (e.g., viscosity, surface tension, and particle size analysis) to cross-validate results .
Q. What advanced strategies mitigate photodegradation in this compound-doped polymers for long-term applications?
Photodegradation under prolonged UV exposure limits durability. Approaches include:
- Additive engineering : Incorporate UV stabilizers (e.g., hindered amine light stabilizers) at ≤1 wt% to minimize side reactions .
- Encapsulation : Disperse the dye within core-shell nanoparticles to reduce direct light exposure .
- Kinetic studies : Use accelerated aging tests (e.g., 48-hour UV irradiation) to model long-term stability and identify degradation byproducts via LC-MS .
Q. How can researchers reconcile contradictory data on the photomechanical response of this compound in PMMA fibers?
Variations in photomechanical strain (e.g., 0.5%–2.5% reported) may arise from:
- Fiber fabrication : Differences in drawing temperature or PMMA molecular weight affecting dye alignment .
- Light source parameters : Irradiance (W/cm²) and wavelength specificity (e.g., 450 nm vs. 514 nm) . Methodological recommendations :
- Standardize fiber diameter (±5% tolerance) and doping concentration (e.g., 2 wt% this compound).
- Use monochromatic light sources with calibrated power output .
Q. What computational modeling approaches are suitable for predicting this compound’s behavior in optoelectronic devices?
- DFT calculations : Simulate electronic transitions and excited-state dynamics to correlate with UV-Vis/NIR absorption profiles .
- Molecular dynamics (MD) : Model polymer-dye interactions to optimize doping efficiency .
- Machine learning : Train models on experimental datasets (e.g., isomerization rates vs. solvent polarity) to predict new formulations .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Statistical process control (SPC) : Track key variables (e.g., reaction temperature, reagent purity) across batches.
- QC/QA protocols : Mandate NMR/HPLC for every batch; reject batches with >5% impurity .
- Metadata documentation : Record solvent lot numbers, humidity, and stirring rates to identify variability sources .
Q. What are the best practices for validating the reproducibility of photothermal effects in this compound composites?
- Calibration : Use reference materials (e.g., carbon black) to calibrate photothermal measurement systems .
- Inter-laboratory studies : Share samples with collaborating labs to compare temperature rise data under identical irradiation conditions .
- Error analysis : Report confidence intervals for thermal conductivity measurements (±10% typical for transient methods) .
Applications in Advanced Technologies
Q. How can this compound be integrated into femtosecond laser-based 3D data storage systems?
- Two-photon absorption (TPA) : Optimize dye concentration (0.5–1.5 wt%) in PMMA for high TPA cross-sections .
- Spatial resolution : Achieve sub-micron feature sizes using 800 nm femtosecond lasers with pulse energies <50 nJ .
- Readout mechanisms : Employ confocal fluorescence microscopy to detect orientational changes in doped regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
